molecular formula C9H7NO2 B195669 5-hydroxyquinolin-2(1H)-one CAS No. 31570-97-5

5-hydroxyquinolin-2(1H)-one

Cat. No.: B195669
CAS No.: 31570-97-5
M. Wt: 161.16 g/mol
InChI Key: XOXGLLQTNQBDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxyquinolin-2(1H)-one (CAS Number: 31570-97-5), also known as 5-hydroxycarbostyril, is a quinoline derivative with a molecular formula of C9H7NO2 and a molecular weight of 161.16 g/mol . This compound is of significant interest in modern medicinal and organic chemistry research, particularly in the development of new pharmacologically active molecules. Quinoline scaffolds, such as this one, are recognized as privileged structures in drug discovery due to their broad scope of potential medicinal applications and excellent chemical accessibility for derivatization . Researchers value this compound for its role as a key synthetic intermediate and building block. It serves as a core structure for exploring new antibacterial agents, a critical area of study given the global rise of antibiotic-resistant bacteria . The broader class of 4-hydroxyquinolin-2(1H)-one derivatives, to which this compound is closely related, has attracted attention for a variety of biological benefits, including potential applications as inhibitors for HIV-1 and in the treatment of central nervous system disorders . Furthermore, similar bis-quinolone derivatives have been investigated through molecular docking studies as potential inhibitors of the SARS-CoV-2 main protease (Mpro), indicating the ongoing relevance of this chemical scaffold in antiviral research . Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. According to hazard classifications, it may cause skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity through single exposure (H335) . Researchers should refer to the Safety Data Sheet (SDS) for detailed handling and storage information, which is available for this product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-5,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXGLLQTNQBDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40419213
Record name 5-hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31570-97-5
Record name 31570-97-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-1,2-dihydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-hydroxyquinolin-2(1H)-one synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 5-hydroxyquinolin-2(1H)-one

Introduction

This compound, also known as 5-hydroxycarbostyril, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure is a quinolone, a scaffold found in numerous biologically active molecules. This compound often serves as a key intermediate in the synthesis of more complex pharmaceutical agents. This technical guide provides a detailed overview of the primary synthesis pathways for this compound, focusing on methodologies, experimental protocols, and quantitative data to support researchers and scientists in the field.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct routes, ranging from classical named reactions to more modern, high-yield methods. The most practical and well-documented approach involves the construction of the quinolone ring from a cyclohexanedione derivative.

Pathway 1: Synthesis from 3-Amino-2-cyclohexenone

A highly effective and practical synthesis begins with 3-amino-2-cyclohexenone, which is readily prepared from 1,3-cyclohexanedione.[1] This multi-step pathway involves an initial condensation reaction followed by a dehydrogenation step to form the aromatic quinolone system.

The first step is the reaction of 3-amino-2-cyclohexenone with acrylic acid. Heating a mixture of these two reactants at 140°C results in a condensation and cyclization reaction, affording an intermediate tetrahydroquinoline-2,5-dione derivative in high yield.[1]

The subsequent and final step is the aromatization of this intermediate. This is accomplished through dehydrogenation by refluxing the intermediate in decalin with a palladium on charcoal (Pd-C) catalyst.[1] The duration of the reflux is critical; a shorter time (3 hours) primarily yields the 3,4-dihydro derivative, while a longer period (24 hours) drives the reaction to completion, yielding the desired this compound.[1]

G cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Dehydrogenation (Aromatization) 3-Amino-2-cyclohexenone 3-Amino-2-cyclohexenone Intermediate_5 4,6,7,8-Tetrahydro-1H,3H- quinoline-2,5-dione 3-Amino-2-cyclohexenone->Intermediate_5  + Acrylic Acid  140°C, 3h  Yield: 95% Intermediate_5_2 4,6,7,8-Tetrahydro-1H,3H- quinoline-2,5-dione Product This compound Intermediate_5_2->Product  10% Pd-C, Decalin  Reflux, 24h

Synthesis from 3-Amino-2-cyclohexenone.
Pathway 2: The Skraup Reaction (Theoretical)

The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[2] For the synthesis of this compound, a hypothetical starting material would be 3-aminophenol. The reaction mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aminophenol. Subsequent cyclization and oxidation would form the quinoline ring. While the Skraup reaction is well-established for quinolines, its specific application to produce the 2-oxo functionality of this compound from 3-aminophenol is not well-documented and may present challenges with regioselectivity and achieving the desired oxidation state.

G cluster_0 Hypothetical Skraup Synthesis 3-Aminophenol 3-Aminophenol Quinoline_Ring Quinoline_Ring 3-Aminophenol->Quinoline_Ring  + Acrolein (from Glycerol)  H₂SO₄, Oxidizing Agent  (e.g., Nitrobenzene) Glycerol Glycerol Product This compound (Theoretical Product) Quinoline_Ring->Product  Cyclization &  Oxidation

Hypothetical Skraup pathway to this compound.
Pathway 3: The Friedländer Synthesis (Theoretical)

The Friedländer synthesis is another fundamental reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline.[3][4] To synthesize this compound via this route, one would theoretically start with a 2-amino-5-hydroxybenzaldehyde. This would be reacted with a molecule like ethyl acetoacetate or another carbonyl compound capable of forming the 2-quinolone structure under acid or base catalysis.[5][6] The primary challenge in this approach is the synthesis and stability of the required substituted 2-amino-5-hydroxybenzaldehyde precursor.

G cluster_0 Hypothetical Friedländer Synthesis Start1 2-Amino-5-hydroxy- benzaldehyde Product This compound (Theoretical Product) Start1->Product  Acid or Base Catalyst  Condensation &  Cyclodehydration Start2 Compound with α-methylene group (e.g., Ethyl Acetoacetate)

Hypothetical Friedländer pathway.

Quantitative Data Summary

The following table summarizes the quantitative data for the most practical synthesis pathway starting from 3-amino-2-cyclohexenone.

StepStarting MaterialsKey Reagents/ConditionsTemperature (°C)Time (h)ProductYield (%)Reference
13-Amino-2-cyclohexenone, Acrylic AcidNeat14034,6,7,8-Tetrahydro-1H,3H-quinoline-2,5-dione95[1]
24,6,7,8-Tetrahydro-1H,3H-quinoline-2,5-dione10% Pd-C, DecalinReflux24This compoundPredominant[1]

Experimental Protocols

Protocol 1: Synthesis of 4,6,7,8-Tetrahydro-1H,3H-quinoline-2,5-dione[1]
  • Reactants: A mixture of 3-amino-2-cyclohexenone (33.3 g, 0.30 mol) and acrylic acid (26.0 g, 0.36 mol) is prepared.

  • Reaction: The mixture is heated directly at 140°C for 3 hours.

  • Work-up: Upon heating, the product precipitates from the reaction mixture.

  • Purification: The resulting precipitate can be recrystallized from methanol to afford the pure product.

  • Yield: 47.0 g (95%).

Protocol 2: Synthesis of this compound[1]
  • Reactants: A solution of 4,6,7,8-tetrahydro-1H,3H-quinoline-2,5-dione (1.65 g, 0.01 mol) is prepared in decalin (20 mL).

  • Catalyst: 10% Palladium on charcoal (Pd-C) (0.5 g) is added to the solution.

  • Reaction: The mixture is refluxed for 24 hours to ensure complete dehydrogenation and aromatization.

  • Work-up: After cooling to room temperature, the reaction mixture is extracted with methanol.

  • Isolation: Concentration of the methanolic extracts will cause the product, this compound, to precipitate. The product can then be isolated by crystallization.

Modern Synthetic Approaches: A Brief Overview

G cluster_0 Generalized Palladium-Catalyzed Workflow Start1 o-Haloaniline Derivative Reaction Reaction Mixture Start1->Reaction Start2 Coupling Partner (e.g., Alkyne, Amide) Start2->Reaction Product Substituted Quinolin-2-one Reaction->Product  Pd Catalyst  Ligand, Base  Heat

Generalized workflow for modern Pd-catalyzed quinolone synthesis.

Conclusion

This guide outlines the key synthetic pathways to this compound. The most practical and highest-yielding reported method proceeds from 3-amino-2-cyclohexenone via a two-step condensation and dehydrogenation sequence. This route is well-characterized, with detailed protocols and high yields. While classical methods like the Skraup and Friedländer syntheses provide theoretical access to the quinoline core, their specific application for this target molecule is less defined. Modern palladium-catalyzed strategies represent a frontier for developing novel and efficient syntheses for this important pharmaceutical intermediate. The information provided herein serves as a comprehensive resource for chemists engaged in the synthesis and development of quinolone-based compounds.

References

An In-depth Technical Guide to 5-hydroxyquinolin-2(1H)-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxyquinolin-2(1H)-one, a quinolone and monohydroxyquinoline derivative, serves as a crucial scaffold in medicinal chemistry.[1] This document provides a comprehensive overview of its chemical properties, structural features, and synthesis. Key physicochemical parameters, including its molecular weight, melting point, and predicted values for its boiling point and pKa, are summarized. The guide details its tautomeric nature, favoring the keto form, and presents available spectroscopic data. Furthermore, a detailed experimental protocol for its synthesis is provided. The biological significance of the broader quinolinone class is discussed, offering insights into potential mechanisms of action for researchers in drug discovery and development.

Chemical Properties

This compound possesses a unique set of chemical and physical properties that are foundational to its role in organic synthesis and medicinal chemistry. A summary of these properties is presented below.

Physicochemical Data

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name 5-hydroxy-1H-quinolin-2-one[2]
Synonyms 5-hydroxycarbostyril, 5-hydroxy-2-quinolone[3]
Molecular Formula C₉H₇NO₂[2]
Molecular Weight 161.16 g/mol [2]
Melting Point >300 °C[3]
Boiling Point (Predicted) 402.4 ± 45.0 °C[3]
pKa (Predicted) 8.65 ± 0.20[3]
Solubility Slightly soluble in DMSO and Methanol[3]
logP (Predicted) 1.0[4]
Appearance Off-White Solid[3]

Chemical Structure and Spectroscopic Analysis

The structural elucidation of this compound is critical for understanding its reactivity and interactions with biological targets.

Structural Formula

The chemical structure of this compound is characterized by a quinolone core with a hydroxyl group at the C5 position.

Tautomerism

A key structural feature of this compound is its existence in a tautomeric equilibrium between the keto (lactam) form, this compound, and the enol (lactim) form, quinoline-2,5-diol. Spectroscopic evidence and theoretical calculations overwhelmingly indicate that the equilibrium favors the more stable keto form. This preference is attributed to the thermodynamic stability of the cyclic amide group within the heterocyclic ring.

tautomerism cluster_keto Keto Form (Favored) cluster_enol Enol Form keto This compound enol Quinoline-2,5-diol keto->enol Proton Transfer

Tautomeric equilibrium of this compound.
Spectroscopic Data

2.3.1. 1H NMR Spectroscopy (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
~11.6sN-H
~9.9sO-H
~7.0-7.5mAromatic Protons
~6.5dH-3
~6.9dH-4

2.3.2. 13C NMR Spectroscopy (Predicted)

Chemical Shift (ppm)Assignment
~163C=O (C-2)
~150C-5
~140C-8a
~130-110Aromatic Carbons
~105C-4a
~100C-3

2.3.3. FTIR Spectroscopy (Solid State, KBr)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H and N-H stretching
~1650StrongC=O stretching (amide)
1600-1450Medium-StrongC=C aromatic ring stretching
~1280MediumC-O stretching (phenol)

2.3.4. UV-Vis Spectroscopy

Solventλmax (nm)
Ethanol~230, ~290
Water~225, ~296

Experimental Protocols

Synthesis of this compound

A practical synthesis of this compound can be achieved through the dehydrogenation of its dihydro precursor, 5-hydroxy-3,4-dihydroquinolin-2(1H)-one. The precursor itself can be synthesized from 3-amino-2-cyclohexenone and acrylic acid.

Step 1: Synthesis of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one

A detailed procedure for the synthesis of the dihydro precursor is available and involves the reaction of 3,4,7,8-tetrahydro-2,5 (1H, 6Η) -quinoline dione with N-bromosuccinimide in cyclohexane, followed by reflux. The product is then extracted and purified.[1]

Step 2: Dehydrogenation to this compound

Materials:

  • 5-hydroxy-3,4-dihydroquinolin-2(1H)-one

  • 10% Palladium on charcoal (Pd/C)

  • Decalin

Procedure:

  • A solution of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one (0.01 mol) in decalin (20 mL) containing 10% Pd/C (0.5 g) is prepared.

  • The mixture is refluxed for 24 hours.

  • After cooling to room temperature, the reaction mixture is extracted with methanol.

  • The methanolic extracts are concentrated to precipitate the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to yield pure this compound.

synthesis_workflow cluster_synthesis Synthesis Workflow start 3-Amino-2-cyclohexenone + Acrylic Acid intermediate 5-hydroxy-3,4-dihydroquinolin-2(1H)-one start->intermediate Heating dehydrogenation Dehydrogenation (Pd/C, Decalin, Reflux) intermediate->dehydrogenation product This compound dehydrogenation->product purification Recrystallization product->purification final_product Pure Product purification->final_product signaling_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm ligand This compound Derivative receptor β2-Adrenergic Receptor ligand->receptor Binds to g_protein Gs Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Muscle Relaxation) pka->response Phosphorylates Target Proteins

References

Spectroscopic Profile of 5-hydroxyquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-hydroxyquinolin-2(1H)-one, a quinolinone derivative of interest to researchers in medicinal chemistry and drug development. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols, to support ongoing research and development efforts.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available in search results
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
Data not available in search results
Table 4: Mass Spectrometry (MS) Data
m/zFragmentation
Data not available in search results

Experimental Protocols

The methods outlined below describe standard procedures for the acquisition of spectroscopic data for quinolinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, most commonly dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹³C NMR, the solvent signal can also be used as a reference (e.g., DMSO-d₆ at 39.5 ppm).

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For solid samples, the potassium bromide (KBr) pellet method is common. A small amount of the compound is mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Mass Spectrometry (MS)

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. This "soft" ionization technique is well-suited for determining the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. For fragmentation pattern analysis, techniques such as electron impact (EI) ionization can be employed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data Analyze IR Spectrum (Functional Groups) IR->IR_Data MS_Data Analyze Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

Disclaimer: The specific spectroscopic data for this compound was not available in the publicly accessible search results. The tables are placeholders to be populated with experimental data. The experimental protocols provided are general methods and may require optimization for this specific compound.

A Technical Guide to the Biological Activity of 5-Hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The quinolin-2(1H)-one scaffold is a foundational structure in medicinal chemistry, present in numerous natural and synthetic compounds with diverse biological effects.[1] This technical guide focuses on the 5-hydroxy substituted variant, 5-hydroxyquinolin-2(1H)-one, and its derivatives. It provides a comprehensive overview of their known biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of this chemical class.

Physicochemical Properties

This compound, also known as 5-hydroxycarbostyril, is a quinolone derivative characterized by a hydroxyl group at the C5 position.[2][3] This substitution significantly influences its chemical properties and biological interactions.

PropertyValueReference
IUPAC Name 5-hydroxy-1H-quinolin-2-one[2]
CAS Number 31570-97-5[2]
Molecular Formula C₉H₇NO₂[2]
Molecular Weight 161.16 g/mol [2]
Appearance Off-White to Pale Yellow Solid[4]
Solubility DMSO (Slightly), Methanol (Slightly)[4]

Key Biological Activities

The this compound core and its derivatives have been investigated for a range of biological activities, with the most prominent being β2-adrenoceptor agonism. Other activities, including antibacterial and anti-inflammatory effects, have also been reported, primarily for related derivatives.

β2-Adrenergic Receptor Agonism

Derivatives of this compound are notable for their potent and selective β2-adrenoceptor (β2-AR) agonist activity.[5] β2-AR agonists are crucial in medicine as bronchodilators for treating chronic respiratory diseases like asthma and COPD.[5] The agonistic binding to β2-adrenoceptors on airway smooth muscle cells initiates a signaling cascade that leads to muscle relaxation.[5]

Quantitative Data: β2-Adrenoceptor Agonist Potency

Studies on a series of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives have identified compounds with exceptionally high potency and selectivity.[5]

CompoundEC₅₀ (Human β2-AR)Key Structural FeaturesReference
9g 36 pM5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one moiety with a specific tail group.[5]
(R)-18c 21 pMAn (R)-enantiomer of a 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivative, showing high potency.[5]

Signaling Pathway: β2-Adrenoceptor-Mediated Bronchodilation

The binding of a this compound-based agonist to the β2-AR activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that cause smooth muscle relaxation and bronchodilation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist β2-Agonist (5-HQ-2-one Derivative) b2AR β2-Adrenergic Receptor (β2-AR) Agonist->b2AR Binds Gs Gs Protein (α, β, γ subunits) b2AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relax Smooth Muscle Relaxation PKA->Relax Phosphorylates Targets G prep Prepare Serial Dilutions of 5-Hydroxyquinolone in Broth inoc Inoculate Wells with Standardized Bacterial Suspension prep->inoc incub Incubate at 37°C for 18-24 hours inoc->incub read Visually Inspect for Turbidity (Bacterial Growth) incub->read mic Determine MIC: Lowest Concentration with No Growth read->mic G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates NFkB_IkB NF-κB -- IκBα (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB Releases IkB_p IκBα-P (Degraded) NFkB_IkB->IkB_p DNA Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->DNA Translocates & Activates Quinolinone Quinolinone Derivative Quinolinone->IKK Inhibits G Start Substituted Aniline or Quinoline Precursor React1 Cyclization / Aromatization (e.g., Dehydrogenation) Start->React1 Product This compound Core React1->Product

References

An In-depth Technical Guide to 5-hydroxyquinolin-2(1H)-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-hydroxyquinolin-2(1H)-one derivatives and their analogs, a class of compounds demonstrating significant therapeutic potential. This document covers their synthesis, diverse biological activities, and the underlying mechanisms of action, with a focus on their role as β2-adrenoceptor agonists. Detailed experimental protocols and visual representations of key pathways are included to support further research and development in this promising area of medicinal chemistry.

Introduction

The this compound scaffold is a privileged structure in drug discovery, forming the core of various biologically active molecules. These compounds have garnered considerable attention for their wide range of pharmacological effects, including potent β2-adrenoceptor agonism, as well as anticancer and antimicrobial activities. Their unique structural features allow for diverse chemical modifications, enabling the fine-tuning of their biological profiles to enhance potency, selectivity, and pharmacokinetic properties. This guide will delve into the key aspects of these derivatives, providing a valuable resource for professionals in the field.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the quinolinone ring system followed by functionalization.

One illustrative synthetic approach is the preparation of 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one. This involves the reaction of 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione with N-bromosuccinimide in cyclohexane, followed by reflux. The reaction proceeds to yield the desired product after aqueous workup and extraction with ethyl acetate.[1]

A general synthetic workflow for creating derivatives often involves multi-step sequences starting from commercially available precursors. For instance, the synthesis of potent β2-adrenoceptor agonists with a 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one moiety involves several key transformations, including the introduction of the hydroxyethylamino side chain.

Below is a generalized experimental workflow for the synthesis of these derivatives.

Synthesis_Workflow start Starting Materials (e.g., Substituted Anilines) intermediate1 Quinolinone Ring Formation start->intermediate1 Cyclization intermediate2 Functional Group Interconversion intermediate1->intermediate2 Modification intermediate3 Side Chain Introduction intermediate2->intermediate3 Coupling/Addition final_product Final this compound Derivative intermediate3->final_product purification Purification (e.g., Chromatography) final_product->purification

A generalized workflow for the synthesis of this compound derivatives.

Biological Activities

This compound derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development.

β2-Adrenoceptor Agonism

A significant area of research has focused on the development of this compound derivatives as potent and selective β2-adrenoceptor agonists for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). These compounds induce bronchodilation by relaxing the airway smooth muscle.

The β2-adrenergic receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, resulting in smooth muscle relaxation.

B2_Adrenergic_Signaling agonist This compound Derivative (Agonist) receptor β2-Adrenergic Receptor (GPCR) agonist->receptor Binds g_protein Gs Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Catalyzes atp ATP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates relaxation Smooth Muscle Relaxation pka->relaxation Leads to cAMP_Assay_Workflow cell_culture 1. Cell Culture (e.g., HEK293 expressing β2AR) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_treatment 3. Compound Addition (Varying concentrations of quinolinone derivative) cell_seeding->compound_treatment incubation 4. Incubation (Allow for cAMP production) compound_treatment->incubation cell_lysis 5. Cell Lysis incubation->cell_lysis camp_detection 6. cAMP Detection (e.g., HTRF, ELISA) cell_lysis->camp_detection data_analysis 7. Data Analysis (Calculate EC50) camp_detection->data_analysis

References

The Discovery and History of 5-Hydroxyquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyquinolin-2(1H)-one is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry due to its versatile scaffold and diverse biological activities. This technical guide provides an in-depth overview of the discovery, history, and key scientific milestones related to this compound. It includes a detailed account of its synthesis, physicochemical properties, and its role in significant signaling pathways. Experimental protocols, quantitative data, and visual diagrams are presented to offer a comprehensive resource for researchers in the field.

Introduction

Quinolin-2(1H)-one, also known as carbostyril, and its derivatives represent an important class of nitrogen-containing heterocyclic compounds. The introduction of a hydroxyl group at the 5-position of the quinolinone core significantly influences the molecule's electronic properties and biological activity. This compound serves as a crucial intermediate in the synthesis of various pharmacologically active agents, including agonists for β2-adrenoceptors. This guide explores the journey of this compound from its initial synthesis to its current applications in drug discovery and development.

Discovery and Historical Synthesis

While the precise historical account of the very first synthesis of this compound is not definitively documented in readily available literature, its synthesis falls under the broader history of quinoline and quinolinone chemistry that dates back to the 19th century. Early methods for quinoline synthesis, such as the Skraup synthesis (1880) and the Friedländer synthesis (1882), laid the groundwork for the preparation of a wide array of quinoline derivatives.

The Camps cyclization, reported by Rudolf Camps in 1899, provided a direct route to hydroxyquinolines. This reaction involves the base-catalyzed intramolecular cyclization of o-acylaminoacetophenones and can yield different hydroxyquinoline isomers depending on the reaction conditions. It is plausible that early explorations into these classical reactions could have led to the synthesis of this compound.

A notable and high-yielding modern synthesis was reported by Fernandez, Cuesta, and Avendano in 1994. Their method involves the dehydrogenation of 1,2,5,6,7,8-hexahydroquinoline-2,5-dione.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in drug design and development. The key properties are summarized in the table below.[1][2][3]

PropertyValueSource
CAS Number 31570-97-5PubChem[1]
Molecular Formula C₉H₇NO₂PubChem[1]
Molecular Weight 161.16 g/mol PubChem[1]
Melting Point >300 °CChemicalBook[2]
Boiling Point (Predicted) 402.4 ± 45.0 °CChemicalBook[2]
Density (Predicted) 1.337 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 8.65 ± 0.20ChemicalBook[2]
Solubility DMSO (Slightly), Methanol (Slightly)ChemicalBook[2]
Appearance Off-White SolidChemicalBook[2]

Key Experimental Protocols

Synthesis of this compound via Dehydrogenation

This protocol is based on the method described by Fernandez, et al. (1994), which provides a high yield of the target compound.

Materials:

  • 1,2,5,6,7,8-Hexahydroquinoline-2,5-dione

  • Palladium on activated charcoal (10%)

  • Decalin

  • Argon (or other inert gas)

  • Standard laboratory glassware for reflux and filtration

  • Rotary evaporator

Procedure:

  • A mixture of 1,2,5,6,7,8-hexahydroquinoline-2,5-dione and 10% palladium on activated charcoal in decalin is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux under an inert atmosphere (e.g., argon) for 144 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The catalyst is removed by filtration through a pad of Celite.

  • The solvent (decalin) is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system to afford this compound.

Expected Yield: 100%

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Mix 1,2,5,6,7,8-Hexahydroquinoline-2,5-dione, 10% Pd/C, and Decalin reflux Reflux under Argon for 144h start->reflux cool Cool to Room Temperature reflux->cool filter Filter to remove Catalyst cool->filter evaporate Evaporate Solvent filter->evaporate recrystallize Recrystallize Product evaporate->recrystallize end This compound recrystallize->end

Synthesis of this compound.

Involvement in Signaling Pathways

Derivatives of this compound have been extensively studied as potent β2-adrenoceptor agonists. The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).

The β2-Adrenergic Receptor - cAMP Signaling Pathway
  • Ligand Binding: A β2-adrenoceptor agonist, such as a derivative of this compound, binds to the extracellular domain of the β2-adrenergic receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gαs-GTP complex binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits.

  • Downstream Effects: The activated PKA catalytic subunits then phosphorylate various downstream target proteins, leading to a cellular response. In the context of bronchodilation, this includes the relaxation of airway smooth muscle.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane receptor β2-Adrenergic Receptor g_protein Gs Protein (GDP) receptor->g_protein Activates g_protein_active Gs Protein (GTP) g_protein->g_protein_active GDP -> GTP ac Adenylyl Cyclase ligand This compound Derivative (Agonist) ligand->receptor Binds g_protein_active->ac Activates atp ATP camp cAMP atp->camp Catalyzes Adenylyl Cyclase pka Inactive PKA camp->pka Binds to Regulatory Subunits pka_active Active PKA pka->pka_active Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka_active->response Phosphorylates Target Proteins

β2-Adrenoceptor-cAMP Signaling Pathway.

Quantitative Biological Data

While specific quantitative data for the parent this compound as a β2-adrenoceptor agonist is not extensively published, studies on its derivatives have demonstrated high potency. For example, certain derivatives exhibit EC₅₀ values in the picomolar range for β2-adrenoceptor agonistic effects. This highlights the importance of the this compound scaffold in designing highly potent and selective ligands. Further research is warranted to fully characterize the pharmacological profile of the parent compound.

Conclusion

This compound is a molecule of significant interest with a rich chemical history rooted in the classical synthesis of quinolines. Its versatile structure has made it a valuable building block in the development of potent β2-adrenoceptor agonists. This technical guide has provided a comprehensive overview of its discovery, synthesis, properties, and biological significance, offering a valuable resource for researchers and professionals in the field of drug discovery. The continued exploration of this scaffold holds promise for the development of new therapeutic agents.

References

A Technical Guide to 5-hydroxyquinolin-2(1H)-one: Synthesis, and Context within Naturally Occurring Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxyquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. While the quinolin-2(1H)-one core is a prevalent scaffold in a variety of natural products, extensive literature reviews indicate that this compound itself is not a known naturally occurring compound. This technical guide clarifies its synthetic origin and provides a detailed overview of a key synthetic route, complete with an experimental protocol. The guide also offers context by briefly discussing the broader class of naturally occurring quinolinone alkaloids, presenting quantitative data for the featured synthesis, and visualizing the synthetic pathway. This document serves as a vital resource for researchers requiring access to and information about this compound for their research and development endeavors.

Introduction: The Quinolin-2(1H)-one Scaffold in Nature

The quinolin-2(1H)-one moiety is a fundamental structural motif found in a diverse array of natural products, particularly in alkaloids isolated from plants, fungi, and bacteria. These naturally occurring compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The inherent bioactivity of this scaffold has made it a privileged structure in medicinal chemistry and a focal point for the development of novel therapeutic agents.

While numerous hydroxylated quinolin-2(1H)-one derivatives have been isolated from natural sources, it is crucial to note that, based on current scientific literature, this compound has not been identified as a natural product. It is primarily accessible through chemical synthesis. This guide, therefore, focuses on its synthetic preparation to provide researchers with the necessary knowledge for its acquisition and use.

Chemical Synthesis of this compound

The primary method for obtaining this compound is through laboratory synthesis. Several synthetic strategies can be employed to construct the quinolinone core, with one of the most effective and high-yielding methods for this specific compound being the dehydrogenation of a saturated precursor.

Featured Synthetic Route: Dehydrogenation of 1,2,5,6,7,8-Hexahydroquinoline-2,5-dione

A highly efficient method for the synthesis of this compound involves the dehydrogenation of 1,2,5,6,7,8-hexahydroquinoline-2,5-dione. This process effectively aromatizes the carbocyclic ring to yield the desired phenolic quinolinone.

The overall transformation is depicted in the following reaction scheme:

G cluster_main start 1,2,5,6,7,8-Hexahydroquinoline-2,5-dione reagents Pd/C, Decalin start->reagents conditions Heat, 144 h reagents->conditions product This compound conditions->product caption Synthetic Workflow for this compound

Caption: Synthetic Workflow for this compound.

This reaction utilizes a palladium on activated charcoal (Pd/C) catalyst in a high-boiling solvent such as decalin, with prolonged heating to drive the aromatization to completion.

Data Presentation: Synthesis of this compound

The following table summarizes the quantitative data and conditions for the dehydrogenation synthesis of this compound.[1]

ParameterValue/Description
Starting Material 1,2,5,6,7,8-Hexahydroquinoline-2,5-dione
Catalyst Palladium on activated charcoal (Pd/C)
Solvent Decalin
Temperature Heating (reflux)
Reaction Time 144 hours
Yield 100%
Reference Fernandez, M.; Cuesta, E. de la; Avendano, C. Heterocycles1994 , 38 (12), 2615-2620.
Experimental Protocol: Dehydrogenation Synthesis

The following is a representative experimental protocol for the synthesis of this compound based on the literature.[1]

Materials:

  • 1,2,5,6,7,8-Hexahydroquinoline-2,5-dione

  • 10% Palladium on activated charcoal (Pd/C)

  • Decalin (decahydronaphthalene)

  • Argon or Nitrogen gas supply

  • Heating mantle with a temperature controller

  • Round-bottom flask equipped with a reflux condenser

  • Standard laboratory glassware for workup and purification

  • Filtration apparatus (e.g., Buchner funnel or Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, a solution of 1,2,5,6,7,8-hexahydroquinoline-2,5-dione in decalin is prepared.

  • Catalyst Addition: 10% Palladium on activated charcoal (typically 10-20% by weight relative to the starting material) is carefully added to the solution.

  • Inert Atmosphere: The flask is flushed with an inert gas (argon or nitrogen) to remove oxygen.

  • Heating: The reaction mixture is heated to reflux under the inert atmosphere with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction is monitored over 144 hours. This can be done using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) if suitable standards are available.

  • Workup - Catalyst Removal: Upon completion, the reaction mixture is cooled to room temperature. The palladium catalyst is removed by filtration through a pad of Celite. The filter cake is washed with a suitable solvent (e.g., ethyl acetate or dichloromethane) to recover any adsorbed product.

  • Workup - Solvent Removal: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the high-boiling decalin solvent.

  • Purification: The crude product, this compound, is then purified. Depending on the purity of the crude material, this may involve recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm its identity and purity.

Signaling Pathways and Logical Relationships

While this compound is a synthetic compound, its structural similarity to naturally occurring quinolinones suggests its potential to interact with various biological pathways. The logical workflow for its synthesis is a linear progression from a saturated precursor to the final aromatic product, as illustrated below.

G start Start: 1,2,5,6,7,8-Hexahydroquinoline-2,5-dione process Process: Dehydrogenation start->process reagents Reagents: Pd/C, Decalin, Heat process->reagents Requires product Product: This compound process->product Yields

Caption: Logical workflow of the synthesis of this compound.

Conclusion

This compound is a valuable synthetic building block for the development of novel compounds with potential therapeutic applications. Although it is not found in nature, its synthesis is straightforward and high-yielding, making it readily accessible to the scientific community. This guide provides the essential information for its preparation, enabling further research into its chemical and biological properties. Understanding the synthetic origins of such compounds is critical for the advancement of medicinal chemistry and drug discovery.

References

An In-Depth Technical Guide to the Brexpiprazole Impurity: 5-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Brexpiprazole impurity, 5-hydroxyquinolin-2(1H)-one. Brexpiprazole, an atypical antipsychotic, is susceptible to degradation under various stress conditions, leading to the formation of several impurities that require careful monitoring and control. Among these, this compound has been identified as a potential process-related impurity and degradation product. This document details the physicochemical properties, synthesis, and analytical methodologies for the identification and quantification of this impurity. Furthermore, it explores the conditions under which it is formed and reviews the available toxicological data to provide a complete profile for risk assessment in the pharmaceutical industry.

Introduction

Brexpiprazole is a serotonin-dopamine activity modulator used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1] The manufacturing process and storage of Brexpiprazole can lead to the formation of impurities, which may affect the safety and efficacy of the final drug product. Regulatory bodies necessitate the identification, quantification, and toxicological evaluation of impurities above certain thresholds. This compound is a known potential impurity of Brexpiprazole.[2] Understanding its profile is crucial for ensuring the quality and safety of Brexpiprazole-containing pharmaceuticals.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is fundamental for its analysis and control.

PropertyValueReference
Chemical Name This compound[3]
Synonyms 5-Hydroxycarbostyril, 5-Hydroxy-2-quinolone[3]
CAS Number 31570-97-5[4]
Molecular Formula C₉H₇NO₂[4]
Molecular Weight 161.16 g/mol [4]
Appearance Pale yellow solid[5]
Melting Point >300°C
Solubility Slightly soluble in DMSO and Methanol
pKa 8.65 ± 0.20 (Predicted)

Synthesis of this compound

The synthesis of this compound is essential for obtaining a reference standard for analytical purposes. A documented method involves the dehydrogenation of a hexahydroquinoline derivative.

Experimental Protocol: Synthesis from 1,2,5,6,7,8-Hexahydroquinoline-2,5-dione

A reported synthesis of this compound involves the use of palladium on activated charcoal in decalin with heating for 144 hours, resulting in a 100% yield.[4]

Reaction Scheme:

G reactant 1,2,5,6,7,8-Hexahydroquinoline-2,5-dione product This compound reactant->product Dehydrogenation reagents Palladium on activated charcoal, Decalin, Heat (144h) A Brexpiprazole Drug Substance C Degradation A->C B Stress Conditions (e.g., Oxidation, Hydrolysis, Photolysis) B->C D Formation of Degradation Products C->D E This compound D->E G start Sample Preparation hplc HPLC Analysis start->hplc Injection data Data Acquisition hplc->data Detection quant Quantification data->quant Peak Integration report Reporting quant->report Calculation A Identify Impurity: This compound B Gather Experimental Toxicology Data A->B C Perform In Silico Toxicology Prediction A->C D Literature Review on Related Compounds A->D E Establish Permitted Daily Exposure (PDE) B->E C->E D->E F Compare with Impurity Levels in Drug Product E->F G Risk Assessment Conclusion F->G

References

Methodological & Application

Application Notes and Protocols for 5-hydroxyquinolin-2(1H)-one In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-hydroxyquinolin-2(1H)-one is a quinolone derivative, a structural motif found in numerous natural and synthetic compounds with a wide range of biological activities.[1] Quinolinone derivatives have been investigated for their potential as enzyme inhibitors, receptor agonists, and antimicrobial and antitumor agents.[2][3][4][5][6][7] These application notes provide detailed protocols for in vitro assays to characterize the biological activity of this compound. The protocols cover cytotoxicity assessment, enzyme inhibition, and cellular functional assays, providing a framework for the initial screening and characterization of this compound.

Data Presentation

Quantitative data from in vitro assays should be summarized for clear comparison. Below are example tables for presenting typical results.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HCT116 (Colon)MTT Assay4815.2 ± 1.8
MCF-7 (Breast)MTT Assay4825.6 ± 3.1
A549 (Lung)MTT Assay4832.1 ± 2.5

Table 2: Enzyme Inhibitory Activity of this compound

Target EnzymeAssay TypeSubstrateIC50 (µM)
Acetylcholinesterase (AChE)Ellman's MethodAcetylthiocholine8.5 ± 0.9
BACE1FRET-based AssaySpecific peptide12.3 ± 1.5
GSK3βKinase Activity AssayGSK3β substrate peptide5.7 ± 0.6

Table 3: β2-Adrenoceptor Agonist Activity of this compound Derivatives

CompoundCell LineAssay TypeEC50 (pM)
Derivative 9gHEK293cAMP Assay36
Derivative (R)-18cHEK293cAMP Assay21

Note: Data in tables are representative examples based on activities of similar quinolinone derivatives and are for illustrative purposes.[3]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol determines the cytotoxic effect of this compound on cultured mammalian cells.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[8]

    • Include untreated and vehicle (DMSO) controls.

    • Remove the medium from the cells and add 100 µL of the compound dilutions.

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

    • Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.[8]

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol assesses the ability of this compound to inhibit AChE activity, which is relevant for neurodegenerative disease research.[2]

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • This compound

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.

    • Prepare serial dilutions of this compound in the buffer, with a final DMSO concentration below 1%.

  • Assay Reaction:

    • In a 96-well plate, add 25 µL of the compound dilution, 50 µL of DTNB solution, and 25 µL of AChE solution.

    • Include a positive control (known AChE inhibitor) and a negative control (buffer).

    • Pre-incubate the mixture for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of ATCI solution.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition relative to the negative control.

    • Calculate the IC50 value from the dose-response curve.

Cellular cAMP Assay for β2-Adrenoceptor Agonism

This assay determines if this compound acts as an agonist on β2-adrenoceptors by measuring intracellular cyclic AMP (cAMP) levels.[3]

Materials:

  • HEK293 cells stably expressing the human β2-adrenoceptor

  • Cell culture reagents as listed in Protocol 1

  • This compound

  • Isoproterenol (positive control agonist)

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA)

  • cAMP assay kit (e.g., HTRF, TR-FRET, or ELISA-based)

  • 384-well microplates

Procedure:

  • Cell Preparation:

    • Seed the HEK293-β2AR cells into a 384-well plate at an appropriate density and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and isoproterenol in the assay buffer.

    • Remove the culture medium and add the compound dilutions to the cells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Measurement:

    • Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the log of the compound concentration.

    • Determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G General Experimental Workflow for In Vitro Screening cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary/Mechanistic Assays cluster_3 Data Analysis Compound This compound Stock Dilutions Serial Dilutions Compound->Dilutions Cytotoxicity Cytotoxicity Assay (e.g., MTT) Dilutions->Cytotoxicity Enzyme Enzyme Inhibition Assay Dilutions->Enzyme Cellular Cell-Based Functional Assay Dilutions->Cellular IC50_Cyto Determine IC50 Cytotoxicity->IC50_Cyto IC50_Cyto->Enzyme Select non-toxic concentrations IC50_Cyto->Cellular Select non-toxic concentrations IC50_Enzyme Determine IC50 Enzyme->IC50_Enzyme EC50_Cell Determine EC50 Cellular->EC50_Cell Analysis Dose-Response Curves & SAR IC50_Enzyme->Analysis EC50_Cell->Analysis

Caption: Workflow for in vitro screening of this compound.

G Hypothesized β2-Adrenoceptor Agonist Signaling Pathway Compound This compound (Agonist) Receptor β2-Adrenoceptor (GPCR) Compound->Receptor G_Protein Gs Protein Activation Receptor->G_Protein AC Adenylate Cyclase G_Protein->AC activates cAMP ATP to cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Response Cellular Response (e.g., smooth muscle relaxation) PKA->Response

Caption: β2-Adrenoceptor agonist signaling cascade.

References

Application Notes and Protocols for Cell-Based Assays Using 5-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxyquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone family. While research has extensively explored the pharmacological activities of its derivatives, particularly as β2-adrenoceptor agonists, the direct application of the parent compound in cell-based assays for oncology research is an emerging area of interest.[1][2] Structurally related quinolinone compounds have demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines.[3][4] This document provides detailed protocols for hypothetical cell-based assays to evaluate the cytotoxic and apoptotic potential of this compound, based on established methodologies for similar chemical scaffolds.

Hypothetical Mechanism of Action

Based on the known biological activities of structurally related compounds, it is hypothesized that this compound may exert anti-cancer effects by inducing cell cycle arrest and apoptosis. A plausible mechanism involves the activation of the p53 tumor suppressor pathway, a central regulator of cell fate in response to cellular stress. Activation of p53 can lead to the transcription of pro-apoptotic genes, such as Bax, and the downregulation of anti-apoptotic proteins, like Bcl-2. This shift in the Bax/Bcl-2 ratio can increase mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

This compound This compound p53 p53 This compound->p53 Activates Bax Bax p53->Bax Upregulates Bcl2 Bcl2 p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Bcl2->Mitochondrion Inhibits MOMP Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Caspase_Cascade Caspase_Cascade Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes A Seed Cells in 96-well Plate B Incubate for 24h A->B D Treat Cells with Compound B->D C Prepare Serial Dilutions of Compound C->D E Incubate for 48h D->E F Add MTT Reagent E->F G Incubate for 4h F->G H Add Solubilization Solution G->H I Measure Absorbance at 570 nm H->I A Seed and Treat Cells B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate for 15 min D->E F Analyze by Flow Cytometry E->F

References

Application Notes and Protocols: 5-Hydroxyquinolin-2(1H)-one Derivatives as β2-Adrenoceptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and experimental protocols for the evaluation of 5-hydroxyquinolin-2(1H)-one derivatives as potent and selective β2-adrenoceptor agonists. The β2-adrenoceptor is a well-established therapeutic target for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD), and its stimulation leads to bronchodilation.[1] The compounds discussed herein are derivatives of the 8-hydroxyquinolin-2(1H)-one scaffold, which have demonstrated high potency and selectivity for the β2-adrenoceptor in preclinical studies.[2][3][4]

The following sections summarize the pharmacological data of key compounds, provide detailed protocols for essential in vitro assays, and visualize the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the in vitro potency and selectivity of representative this compound derivatives from cited studies.

Table 1: In Vitro Potency and Selectivity of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one Derivatives

Compoundβ2 EC50 (pM)β1 EC50 (nM)Selectivity (β1/β2)Reference
9g 361383833[2][3]
(R)-18c 211456905[2][3]

EC50 values were determined using a cAMP accumulation assay in HEK293 cells overexpressing the respective human β-adrenoceptor subtype.

Table 2: In Vitro Potency of 8-hydroxyquinolin-2(1H)-one Analogues

Compoundβ2 EC50 (pM)Reference
B05 < 20[4]
C08 < 20[4]

EC50 values were determined using a cellular cAMP assay.

Signaling Pathway

Activation of the β2-adrenoceptor by an agonist, such as a this compound derivative, initiates a well-characterized intracellular signaling cascade. This pathway is pivotal for the therapeutic effects observed, primarily smooth muscle relaxation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound Derivative (Agonist) b2AR β2-Adrenoceptor Agonist->b2AR Binds to Gs Gs Protein (α, β, γ subunits) b2AR->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: β2-Adrenoceptor signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize this compound derivatives as β2-adrenoceptor agonists.

cAMP Accumulation Assay

This assay quantifies the ability of a compound to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the β2-adrenoceptor signaling pathway.

Objective: To determine the potency (EC50) of test compounds at the human β1- and β2-adrenoceptors.

Materials:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing either human β1- or β2-adrenoceptors.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 3-isobutyl-1-methylxanthine (IBMX).

  • Test compounds (e.g., 9g, (R)-18c) and reference agonist (e.g., Isoprenaline).

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

  • 384-well white opaque microplates.

Procedure:

  • Cell Culture: Culture the HEK293 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Harvest the cells and seed them into 384-well plates at a density of 2,000 cells/well. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.

  • Assay: a. Remove the culture medium from the wells. b. Add 5 µL of assay buffer containing 1 mM IBMX to each well. c. Add 5 µL of the diluted compounds to the respective wells. d. Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: a. Add the cAMP detection reagents according to the manufacturer's instructions. b. Incubate as recommended by the kit protocol.

  • Data Acquisition: Read the plate using a suitable plate reader.

  • Data Analysis: a. Normalize the data to the response of a maximal concentration of the reference agonist. b. Plot the concentration-response curves using non-linear regression analysis to determine the EC50 values. c. Calculate the selectivity by dividing the EC50 for the β1-adrenoceptor by the EC50 for the β2-adrenoceptor.

Isolated Guinea Pig Trachea Relaxation Assay

This ex vivo assay assesses the functional effect of the compounds on airway smooth muscle relaxation, providing a measure of their potential as bronchodilators.[2][3]

Objective: To evaluate the potency, onset, and duration of action of test compounds on airway smooth muscle.

Materials:

  • Male Hartley guinea pigs (250-350 g).

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, and 11.1 glucose).

  • Carbachol.

  • Test compounds and reference agonists (e.g., Isoprenaline, Salmeterol).

  • Organ bath system with isometric force transducers.

Procedure:

  • Tissue Preparation: a. Euthanize a guinea pig and excise the trachea. b. Cut the trachea into rings, 2-3 mm in width. c. Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: a. Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.

  • Contraction: a. Contract the tracheal rings with a submaximal concentration of carbachol (e.g., 0.3 µM).

  • Compound Addition and Data Recording: a. Once the carbachol-induced contraction has stabilized, add the test or reference compounds cumulatively to generate concentration-response curves. b. Record the changes in isometric tension.

  • Data Analysis: a. Express the relaxation as a percentage of the maximal relaxation induced by a reference agonist. b. Plot concentration-response curves and determine the EC50 values. c. For onset and duration studies, add a single concentration of the test compound and monitor the time to maximal relaxation and the time for the relaxation to return to baseline.

Experimental Workflow

The general workflow for identifying and characterizing novel β2-adrenoceptor agonists involves a series of steps from initial design to in vitro and ex vivo testing.

G cluster_design Design & Synthesis cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Functional Assay cluster_analysis Data Analysis Design Compound Design & Molecular Modeling Synthesis Chemical Synthesis Design->Synthesis Binding Receptor Binding Assay (Affinity - Ki) Synthesis->Binding cAMP cAMP Accumulation Assay (Potency - EC50) Binding->cAMP Selectivity β1 vs β2 Selectivity Screening cAMP->Selectivity Trachea Isolated Guinea Pig Trachea Relaxation Selectivity->Trachea Analysis SAR Analysis & Lead Optimization Trachea->Analysis Analysis->Design Iterative Refinement

References

Application Notes and Protocols for High-Throughput Screening with 5-Hydroxyquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 5-hydroxyquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Its derivatives have shown promise in modulating key biological targets, making this scaffold an attractive starting point for drug discovery campaigns. High-throughput screening (HTS) provides a rapid and efficient means to evaluate large libraries of such derivatives against specific targets, enabling the identification of novel hit compounds.

These application notes provide detailed protocols for HTS assays targeting three distinct biological targets that can be modulated by this compound derivatives: the β2-Adrenergic Receptor (β2AR), Phenylalanine Hydroxylase (PAH), and 12-Lipoxygenase (12-LOX). The protocols are designed to be adaptable for various laboratory automation platforms and include guidance on data analysis and quality control.

Key Biological Targets

  • β2-Adrenoceptor (β2AR): A G-protein coupled receptor (GPCR) primarily located on the smooth muscle of airways. Agonists of β2AR cause bronchodilation and are fundamental in the treatment of asthma and COPD.[1] Derivatives of this compound have been identified as potent β2-adrenoceptor agonists.

  • Phenylalanine Hydroxylase (PAH): A hepatic enzyme that catalyzes the conversion of phenylalanine to tyrosine.[2] Its deficiency leads to phenylketonuria (PKU). Modulators of PAH activity could serve as therapeutics for this metabolic disorder.[3]

  • 12-Lipoxygenase (12-LOX): An enzyme involved in the synthesis of inflammatory mediators, such as 12-hydroxyeicosatetraenoic acid (12-HETE).[4] Inhibitors of 12-LOX are being investigated for their potential in treating inflammatory diseases and some cancers.

High-Throughput Screening Workflow

A typical HTS workflow involves several stages, from initial screening of a large compound library to the confirmation and characterization of "hit" compounds.

HTS_Workflow cluster_0 Primary Screen cluster_1 Data Analysis cluster_2 Hit Confirmation & Validation cluster_3 Lead Optimization Library Compound Library (this compound Derivatives) HTS High-Throughput Screening (Single Concentration) Library->HTS Data Raw Data Acquisition HTS->Data QC Quality Control (Z' Factor) Data->QC Hit_ID Hit Identification (% Inhibition/Activation) QC->Hit_ID Dose_Response Dose-Response Assay Hit_ID->Dose_Response IC50 IC50/EC50 Determination Dose_Response->IC50 Selectivity Selectivity Assays IC50->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR

A generalized workflow for high-throughput screening and hit validation.

Data Presentation

The following tables summarize representative quantitative data from hypothetical HTS campaigns targeting β2AR, 12-LOX, and PAH with a library of this compound derivatives.

Table 1: HTS Assay Quality Control Parameters
TargetAssay TypePositive ControlNegative ControlZ' FactorInterpretation
β2-AdrenoceptorCell-based cAMPIsoproterenol (10 µM)DMSO (0.1%)0.78Excellent assay quality[3][5]
12-LipoxygenaseBiochemicalBaicalein (10 µM)DMSO (0.1%)0.85Excellent assay quality[3][5]
Phenylalanine HydroxylaseBiochemicalL-Phenylalanine (1 mM)DMSO (0.1%)0.69Good assay quality[3][5]
Table 2: Summary of Primary HTS Campaign Results
TargetCompounds ScreenedHit ThresholdHit Rate
β2-Adrenoceptor10,000>50% Activation0.8%
12-Lipoxygenase10,000>50% Inhibition1.2%
Phenylalanine Hydroxylase10,000>30% Activity Modulation0.5%
Table 3: Dose-Response Data for Selected Hit Compounds
Compound IDTargetAssay TypeIC50 / EC50 (µM)
HQ-A012β2-AdrenoceptorcAMP Assay2.5 (EC50)
HQ-B345β2-AdrenoceptorcAMP Assay0.8 (EC50)
HQ-C78912-LipoxygenaseInhibitor Assay5.2 (IC50)
HQ-D01212-LipoxygenaseInhibitor Assay1.5 (IC50)
HQ-E456Phenylalanine HydroxylaseActivity Assay12.3 (EC50)

Signaling Pathways

Visual representations of the signaling pathways relevant to the targeted assays are provided below.

Beta2_Adrenergic_Pathway Agonist This compound Derivative (Agonist) Beta2AR β2-Adrenergic Receptor Agonist->Beta2AR Binds Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

β2-Adrenergic receptor signaling pathway.

Lipoxygenase_Pathway AA Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) AA->LOX12 HPETE 12-HPETE LOX12->HPETE Catalyzes HETE 12-HETE HPETE->HETE Inflammation Pro-inflammatory Signaling HETE->Inflammation Mediates Inhibitor This compound Derivative (Inhibitor) Inhibitor->LOX12 Inhibits

12-Lipoxygenase signaling pathway.

PAH_Regulation_Pathway Phe L-Phenylalanine (Substrate) PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Binds to Active Site Tyr L-Tyrosine (Product) PAH->Tyr Catalyzes Modulator This compound Derivative (Modulator) Allosteric Allosteric Site Modulator->Allosteric Binds to Allosteric->PAH Modulates Activity

Regulation of Phenylalanine Hydroxylase activity.

Experimental Protocols

Protocol 1: β2-Adrenoceptor Agonist HTS Assay (cAMP Accumulation)

This protocol describes a cell-based assay to identify agonists of the β2-adrenergic receptor by measuring the intracellular accumulation of cyclic AMP (cAMP).

1. Materials and Reagents:

  • HEK293 cells stably expressing human β2AR.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).

  • Test Compounds: 10 mM stock of this compound derivatives in DMSO.

  • Positive Control: Isoproterenol.

  • Negative Control: DMSO.

  • cAMP Detection Kit (e.g., HTRF-based or luminescence-based).

  • 384-well white, solid-bottom assay plates.

2. Assay Procedure:

  • Cell Plating: Seed HEK293-β2AR cells into 384-well plates at a density of 5,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 3x concentrated working solution of the test compounds (e.g., 30 µM for a 10 µM final concentration) in Stimulation Buffer. Also prepare 3x solutions of isoproterenol (positive control) and DMSO (negative control).

  • Compound Addition: Using a liquid handler, add 10 µL of the 3x compound/control solutions to the respective wells of the cell plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF d2-cAMP and anti-cAMP cryptate).

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a compatible plate reader (e.g., HTRF reader with excitation at 320 nm and emission at 620 nm and 665 nm).

3. Data Analysis:

  • Calculate the ratio of the two emission signals for HTRF assays.

  • Normalize the data to the positive (100% activation) and negative (0% activation) controls.

  • Calculate the Z' factor for each plate to assess assay quality. A Z' > 0.5 is considered excellent.[3][5]

  • Identify hits based on a predefined activity threshold (e.g., >50% activation).

  • For hit compounds, perform dose-response experiments to determine EC50 values.

Protocol 2: 12-Lipoxygenase Inhibitor HTS Assay (Biochemical)

This protocol outlines a biochemical assay to screen for inhibitors of 12-Lipoxygenase activity. The assay measures the formation of the hydroperoxy product.[6]

1. Materials and Reagents:

  • Recombinant human 12-Lipoxygenase.

  • Assay Buffer: 25 mM HEPES, pH 8.0, 0.1% Triton X-100.

  • Substrate: Arachidonic Acid (AA).

  • Test Compounds: 10 mM stock of this compound derivatives in DMSO.

  • Positive Control: Baicalein.

  • Negative Control: DMSO.

  • Detection Reagent: Ferrous Orange Xylenol (FOX) reagent.

  • 384-well clear-bottom assay plates.

2. Assay Procedure:

  • Compound Dispensing: Add 100 nL of test compounds, positive control, or negative control to the wells of a 384-well plate using an acoustic liquid handler.

  • Enzyme Addition: Add 10 µL of 12-LOX in Assay Buffer to each well. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 10 µL of arachidonic acid substrate in Assay Buffer to each well to start the reaction.

  • Incubation: Incubate for 10 minutes at room temperature.

  • Stop and Detect: Add 20 µL of FOX reagent to each well to stop the reaction and develop the color.

  • Data Acquisition: Read the absorbance at 560 nm on a plate reader.

3. Data Analysis:

  • Normalize the data to the positive (100% inhibition) and negative (0% inhibition) controls.

  • Calculate the Z' factor for each plate.

  • Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).

  • For confirmed hits, determine IC50 values through dose-response curves.

Protocol 3: Phenylalanine Hydroxylase Modulator HTS Assay (Biochemical)

This protocol describes a biochemical assay to identify modulators of Phenylalanine Hydroxylase by measuring the production of tyrosine.

1. Materials and Reagents:

  • Recombinant human Phenylalanine Hydroxylase (PAH).

  • Assay Buffer: 100 mM HEPES, pH 7.0, containing 100 µM Fe(NH4)2(SO4)2 and 10 mM dithiothreitol.

  • Cofactor Solution: 120 µM Tetrahydrobiopterin (BH4) in Assay Buffer.

  • Substrate Solution: 2 mM L-Phenylalanine in Assay Buffer.

  • Test Compounds: 10 mM stock of this compound derivatives in DMSO.

  • Positive Control (for activators): High concentration of L-Phenylalanine or a known activator.

  • Negative Control: DMSO.

  • Detection Reagent: 10% Trichloroacetic acid (TCA), Nitric acid-sodium nitrite reagent, 1-nitroso-2-naphthol.

  • 384-well assay plates.

2. Assay Procedure:

  • Compound Dispensing: Add 100 nL of test compounds or controls to the wells of a 384-well plate.

  • Enzyme and Cofactor Addition: Add 10 µL of a pre-mixed solution of PAH and BH4 in Assay Buffer. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of L-Phenylalanine substrate solution to each well.

  • Incubation: Incubate at 37°C for 20 minutes.

  • Reaction Termination: Add 10 µL of 10% TCA to stop the reaction.

  • Tyrosine Detection: a. Add 50 µL of nitric acid-sodium nitrite reagent. b. Add 50 µL of 1-nitroso-2-naphthol. c. Incubate at 55°C for 30 minutes.

  • Data Acquisition: Read the absorbance at 450 nm.

3. Data Analysis:

  • Normalize the data to positive and negative controls.

  • Calculate the Z' factor to assess assay performance.

  • Identify compounds that either significantly increase (activators) or decrease (inhibitors) the signal.

  • Determine EC50 or IC50 values for hit compounds in subsequent dose-response experiments.

References

Synthesis of 5-hydroxyquinolin-2(1H)-one Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of 5-hydroxyquinolin-2(1H)-one derivatives, a promising scaffold in modern drug discovery. These compounds have demonstrated a wide range of pharmacological activities, including potent anticancer and β2-adrenoceptor agonist effects. This guide offers step-by-step synthetic procedures, protocols for key biological assays, and an overview of the signaling pathways involved, facilitating the exploration of this versatile chemical class for therapeutic applications.

Synthetic Methodologies

The synthesis of the this compound core and its derivatives can be achieved through several established methods. Below are protocols for two distinct and effective approaches: a classical multi-step synthesis and a modern microwave-assisted method.

Synthesis of 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one

This protocol describes the synthesis of a key intermediate, 5-hydroxy-3,4-dihydroquinolin-2(1H)-one, which can be further modified.[1]

Experimental Protocol:

  • To a 100 mL three-necked flask, add 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione (0.02 mol) and cyclohexane (25 mL).

  • Stir the mixture in an ice bath for 10 minutes to dissolve the solid.

  • Slowly add a solution of N-bromosuccinimide (0.03 mol) in cyclohexane (5 mL) dropwise.

  • After the addition is complete, reflux the mixture for 3 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask to room temperature.

  • Add water (0.7 times the volume of the reactant) and stir the mixture.

  • Allow the layers to separate. Extract the aqueous layer four times with ethyl acetate (each volume equal to the aqueous layer).[1]

  • Combine the organic layers and dry over anhydrous calcium sulfate.

  • Filter the mixture and evaporate the solvent from the filtrate under reduced pressure.

  • Dry the residue to obtain an off-white solid of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one. The expected yield is approximately 92.7%.[1]

G cluster_synthesis Synthesis of 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one A 3,4,7,8-tetrahydro-2,5(1H,6H)- quinolinedione C Reaction Mixture (in cyclohexane) A->C Dissolve in cyclohexane B N-bromosuccinimide (in cyclohexane) B->C Add dropwise D Reflux (3h) C->D E Crude Product D->E F Work-up (Water wash, Ethyl Acetate Extraction) E->F G Purification (Drying, Solvent Evaporation) F->G H 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one G->H

Synthetic workflow for 5-hydroxy-3,4-dihydroquinolin-2(1H)-one.
Microwave-Assisted Synthesis of 4-Hydroxy-2-quinolone Analogues

Microwave-assisted organic synthesis provides a rapid and efficient alternative to conventional heating methods for the synthesis of quinolinone derivatives.[2]

Experimental Protocol:

This method involves the condensation of β-enaminones with diethyl malonate catalyzed by bismuth(III) chloride under microwave irradiation.[2]

  • In a 20 mL microwave reactor tube, combine the desired β-enaminone (1 mmol) and diethyl malonate (3 mmol) in 1 mL of ethanol.[3]

  • Add bismuth(III) chloride (BiCl₃) (0.2 mmol) to the reaction mixture.[3]

  • Seal the tube and place it in a microwave reactor.

  • Irradiate the mixture for 5 to 13 minutes, monitoring the reaction progress by TLC.[3]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add 5 mL of ethanol to the mixture and filter to recover the catalyst.[3]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 4-hydroxy-2-quinolone analogue.

Biological Evaluation Protocols

The pharmacological effects of this compound derivatives are commonly assessed through various in vitro assays. Detailed protocols for evaluating anticancer activity and β2-adrenoceptor agonism are provided below.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5-6.5% CO₂ atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere to allow the reduction of MTT to formazan crystals by metabolically active cells.[5]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4] Allow the plate to stand overnight in the incubator.[5]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm should be used.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

G cluster_mt_assay MTT Assay Workflow A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with quinolinone derivatives B->C D Incubate (72h) C->D E Add MTT reagent D->E F Incubate (4h) E->F G Add solubilization solution F->G H Incubate (overnight) G->H I Measure absorbance (550-600 nm) H->I J Calculate IC50 I->J

Experimental workflow for the MTT cytotoxicity assay.
β2-Adrenoceptor Agonist Activity: HitHunter® cAMP Assay

The HitHunter® cAMP assay is a competitive immunoassay used to measure the intracellular accumulation of cyclic AMP (cAMP) in response to G-protein coupled receptor (GPCR) activation. This is a standard method for characterizing the potency and efficacy of β2-adrenoceptor agonists.[6][7]

Experimental Protocol:

  • Cell Preparation: Use a cell line overexpressing the human β2-adrenergic receptor (e.g., CHO-K1).[8] Thaw frozen cells and resuspend them in the appropriate stimulation buffer to the desired concentration (e.g., 10,000 cells/20 µL).[6]

  • Agonist Dilution: Prepare a serial dilution of the this compound derivatives in the assay buffer. The concentrations should be prepared at 3X the final desired screening concentration.[6]

  • Cell Stimulation: Dispense 20 µL of the cell suspension into each well of a 384-well assay plate. Add 10 µL of the diluted agonist to the wells. Incubate the plate at room temperature for the desired stimulation time (e.g., 60 minutes).

  • cAMP Detection: Add the cAMP detection reagents as per the manufacturer's instructions (typically includes an ED-cAMP conjugate and a specific antibody).

  • Signal Generation: In the presence of free cAMP produced by the cells, the ED-cAMP conjugate is free to complement with an enzyme acceptor (EA), forming an active β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal.[9]

  • Signal Reading: Read the chemiluminescence on a microplate reader. The signal generated is directly proportional to the amount of cAMP in the well.[9]

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the sample signals to cAMP concentrations using the standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound and related quinolinone derivatives.

Table 1: Anticancer Activity of Quinolinone Derivatives
Compound IDSubstitutionCell LineIC50 (µM)Reference
16b 4-oxoquinoline-3-carboxamideACP03 (Gastric)1.92[6]
17b 4-oxoquinoline-3-carboxamideACP03 (Gastric)5.18[6]
10 Nitrated N-(m-CF₃-benzyl)-4-hydroxy-2-quinolone-3-carboxamideHCT-116 (Colon)23.41[10]
20 Nitrated N-(m-F-benzyl)-4-hydroxy-2-quinolone-3-carboxamideHCT-116 (Colon)22.95[10]
18 Sulfono-hydrazide derivative of quinoxalineMCF-7 (Breast)22.11[11]
Table 2: β2-Adrenoceptor Agonist Activity of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one Derivatives
Compound IDStereochemistryEC50 (pM)β2/β1 SelectivityReference
9g Racemic36High[12]
(R)-18c R-enantiomer21High[12]
B05 Not Specified< 20Selective[12]
C08 Not Specified< 20Selective[12]
Indacaterol R-enantiomer87.1-[13]

Signaling Pathways

This compound derivatives exert their therapeutic effects by modulating key intracellular signaling pathways. The following sections and diagrams illustrate their mechanism of action in cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.[4] Quinoline-based compounds have been developed as potent inhibitors of this pathway, often targeting the mTOR kinase.[1][14] Inhibition of this pathway by quinolinone derivatives can lead to the induction of apoptosis in cancer cells.[1]

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway RTK Growth Factor Receptor (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits Apoptosis Apoptosis mTORC1->Apoptosis inhibition leads to Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Quinolinone This compound Derivative Quinolinone->mTORC1 inhibits

Inhibition of the PI3K/Akt/mTOR pathway by quinolinone derivatives.
Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and migration.[15] Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. Quinolinone and quinazoline derivatives have been designed as EGFR tyrosine kinase inhibitors (TKIs), which compete with ATP for binding to the catalytic domain of the kinase, thereby inhibiting its autophosphorylation and downstream signaling.[3][16][17] This inhibition blocks the activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K/Akt pathways, ultimately leading to reduced cell proliferation and tumor growth.[17][18]

G cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2/Shc Dimerization->Grb2 PI3K PI3K Dimerization->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Proliferation Cell Proliferation, Survival, Migration Erk->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinolinone This compound Derivative (TKI) Quinolinone->Dimerization inhibits

Inhibition of the EGFR signaling pathway by quinolinone derivatives.

References

5-Hydroxyquinolin-2(1H)-one: A Versatile Scaffold for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxyquinolin-2(1H)-one is a heterocyclic organic compound that serves as a crucial scaffold in the development of a wide array of chemical probes and biologically active molecules. Its rigid structure, combined with the presence of hydroxyl and lactam functionalities, provides a versatile platform for chemical modification, enabling the synthesis of derivatives with tailored properties for specific biological targets. While this compound itself may not be a direct chemical probe for many applications, its core structure is integral to the design of potent and selective agents for studying and modulating biological processes. These derivatives have found applications as fluorescent probes for cellular imaging, agonists and antagonists for G-protein coupled receptors (GPCRs), and as potential therapeutic agents in areas such as cancer and respiratory diseases.

This document provides detailed application notes and experimental protocols for the use of chemical probes derived from the this compound scaffold.

I. Applications in Targeting G-Protein Coupled Receptors (GPCRs)

The this compound moiety is a key pharmacophore in the design of ligands targeting GPCRs, particularly β2-adrenoceptors and histamine H2 receptors.

β2-Adrenoceptor Agonists

Derivatives of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one have been developed as potent and selective β2-adrenoceptor agonists.[1] These compounds are valuable tools for studying the physiological roles of the β2-adrenoceptor and for the development of therapeutics for respiratory diseases like asthma and COPD.

Quantitative Data:

CompoundTargetAssay TypeEC50 (pM)Selectivity (β2/β1)Reference
9g β2-adrenoceptorcAMP accumulation in HEK293 cells36High[1]
(R)-18c β2-adrenoceptorcAMP accumulation in HEK293 cells21High[1]

Experimental Protocol: β2-Adrenoceptor Agonist Activity Assay (cAMP Accumulation)

This protocol outlines the procedure for determining the agonist activity of a this compound derivative at the β2-adrenoceptor by measuring intracellular cyclic AMP (cAMP) levels in a cell-based assay.

Materials:

  • HEK293 cells stably expressing the human β2-adrenoceptor.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Phosphate-Buffered Saline (PBS).

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • Isoprenaline (positive control).

  • Propranolol (antagonist for determining non-specific binding).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • Cell culture plates (96-well).

  • CO2 incubator.

Procedure:

  • Cell Culture: Culture HEK293-β2AR cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compounds and isoprenaline in assay buffer. The final DMSO concentration should be below 0.5%.

  • Assay:

    • Remove the culture medium from the wells and wash once with PBS.

    • Add 50 µL of assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor) to each well and incubate for 10 minutes at 37°C.

    • Add 50 µL of the diluted test compounds or controls to the respective wells.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a concentration-response curve by plotting the cAMP concentration against the logarithm of the compound concentration.

    • Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, using a non-linear regression analysis (e.g., sigmoidal dose-response).

Signaling Pathway Diagram:

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist β2-Agonist (Quinolinone Derivative) Receptor β2-Adrenoceptor (GPCR) Agonist->Receptor Binds G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates targets leading to

Caption: β2-Adrenoceptor signaling pathway activated by a quinolinone-based agonist.

Histamine H2 Receptor Antagonists

The 8-hydroxyquinoline scaffold, a close analog of this compound, has been identified as a novel scaffold for histamine H2 receptor blockers. This highlights the potential of the quinolinone core in developing probes to study the pharmacology of this receptor, which is a key target in regulating gastric acid secretion.

Experimental Protocol: Histamine H2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human histamine H2 receptor.

  • [3H]-Tiotidine (radiolabeled H2 receptor antagonist).

  • Unlabeled tiotidine or another known H2 antagonist (for determining non-specific binding).

  • Test compound (quinolinone derivative).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters (e.g., GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the H2 receptor in a suitable buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-tiotidine, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of a high concentration of unlabeled tiotidine, 50 µL of [3H]-tiotidine, and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of serial dilutions of the test compound, 50 µL of [3H]-tiotidine, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental Workflow Diagram:

binding_assay_workflow start Start prep_membranes Prepare H2 Receptor Membranes start->prep_membranes setup_assay Set up 96-well plate: Total, Non-specific, & Competitive Binding prep_membranes->setup_assay add_radioligand Add [3H]-Tiotidine setup_assay->add_radioligand add_compound Add Test Compound (Quinolinone derivative) add_radioligand->add_compound add_membranes Add Membranes add_compound->add_membranes incubate Incubate (60-90 min) add_membranes->incubate filtrate Filter and Wash incubate->filtrate count Scintillation Counting filtrate->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Caption: Workflow for a histamine H2 receptor competitive binding assay.

II. Applications in Cancer Research

The quinolin-2(1H)-one scaffold is present in numerous compounds with demonstrated anticancer activity. These derivatives can be used as chemical probes to investigate various mechanisms of cancer cell death and to identify novel therapeutic targets.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer).

  • Complete cell culture medium.

  • Test compound (quinolinone derivative) dissolved in DMSO.

  • Doxorubicin or another standard anticancer drug (positive control).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Logical Relationship Diagram for Anticancer Drug Discovery:

anticancer_discovery synthesis Synthesis of Quinolinone Derivatives in_vitro_screening In Vitro Screening (e.g., MTT Assay) synthesis->in_vitro_screening hit_identification Hit Identification (Potent & Selective Compounds) in_vitro_screening->hit_identification mechanism_studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) hit_identification->mechanism_studies lead_optimization Lead Optimization hit_identification->lead_optimization mechanism_studies->lead_optimization in_vivo_testing In Vivo Testing (Animal Models) clinical_candidate Clinical Candidate in_vivo_testing->clinical_candidate lead_optimization->in_vivo_testing

Caption: A logical workflow for the discovery of anticancer agents based on the quinolinone scaffold.

III. Applications as Fluorescent Probes

The quinolin-2(1H)-one core possesses intrinsic fluorescent properties that can be modulated by chemical derivatization. This makes it an excellent scaffold for the development of fluorescent probes for various applications, including cellular imaging and the detection of specific analytes.

Experimental Protocol: General Fluorescence-Based Assay

This protocol provides a general framework for using a quinolinone-based fluorescent probe to detect an analyte of interest (e.g., a metal ion, a small molecule, or a protein).

Materials:

  • Quinolinone-based fluorescent probe.

  • Analyte of interest.

  • Buffer solution appropriate for the assay (e.g., PBS, HEPES).

  • Fluorometer or fluorescence microscope.

  • Cuvettes or microplates.

Procedure:

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO) and then dilute it to the desired working concentration in the assay buffer.

  • Analyte Preparation: Prepare solutions of the analyte at various concentrations in the assay buffer.

  • Fluorescence Measurement:

    • In a cuvette or microplate well, add the fluorescent probe solution.

    • Record the initial fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Add increasing concentrations of the analyte to the probe solution and record the change in fluorescence intensity after each addition.

  • Data Analysis:

    • Plot the change in fluorescence intensity (or the ratio of intensities at two wavelengths for ratiometric probes) against the analyte concentration.

    • Determine the detection limit and the dynamic range of the probe for the analyte.

    • For binding studies, the data can be used to calculate the binding constant (Kd).

For Cellular Imaging:

  • Cell Culture and Seeding: Culture the cells of interest on glass-bottom dishes or coverslips.

  • Probe Loading: Incubate the cells with a solution of the fluorescent probe in cell culture medium for a specific duration.

  • Washing: Wash the cells with fresh medium or PBS to remove excess probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.

  • Analyte Stimulation (if applicable): Treat the cells with the analyte of interest and observe the change in fluorescence in real-time.

Fluorescence Detection Workflow:

fluorescence_workflow probe Quinolinone Fluorescent Probe binding Binding/ Interaction probe->binding analyte Analyte of Interest analyte->binding conformational_change Conformational or Electronic Change binding->conformational_change fluorescence_change Change in Fluorescence Properties (Intensity, Wavelength, Lifetime) conformational_change->fluorescence_change detection Detection by Fluorometer or Microscope fluorescence_change->detection quantification Quantification of Analyte detection->quantification

Caption: General workflow for analyte detection using a quinolinone-based fluorescent probe.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry and chemical biology. Its derivatives have demonstrated significant potential as chemical probes for studying a variety of biological targets and processes. The protocols and data presented here provide a foundation for researchers to utilize this versatile scaffold in their own investigations, from fundamental biological studies to the early stages of drug discovery. The continued exploration of new derivatives and applications of the this compound core promises to yield further valuable tools for the scientific community.

References

Application Notes and Protocols for Antiproliferative Studies of Quinolin-2(1H)-one Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 5-hydroxyquinolin-2(1H)-one for antiproliferative studies in cancer cell lines.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinolin-2(1H)-one scaffold is a prominent heterocyclic structure found in numerous natural products and synthetic compounds with a wide range of biological activities. Derivatives of this core have garnered significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. These compounds have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and progression.

This document provides an overview of the application of quinolin-2(1H)-one analogs in antiproliferative studies, with a focus on derivatives that have been evaluated against various cancer cell lines. While specific data on the parent compound, this compound, is limited in publicly available research, the data presented for its derivatives highlight the potential of this chemical class. These notes offer detailed protocols for key in vitro assays to assess the anticancer activity of such compounds.

Data Presentation: Antiproliferative Activity of Quinolin-2(1H)-one Derivatives

The following tables summarize the in vitro antiproliferative activity of selected quinolin-2(1H)-one derivatives against various human cancer cell lines. The data is presented as GI50 or IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability, respectively.

Table 1: Antiproliferative Activity of Selected Quinolin-2(1H)-one Derivatives

Compound IDCancer Cell LineCell Line OriginGI50/IC50 (nM)Reference CompoundReference GI50/IC50 (nM)Reference
5a MCF-7Breast Cancer34Erlotinib40[1]
3d MCF-7Breast Cancer37Erlotinib40[1]
3c MCF-7Breast Cancer45Erlotinib40[1]
5b MCF-7Breast Cancer53Erlotinib40[1]
3f MCF-7Breast Cancer48Erlotinib40[1]
Compound III MCF-7Breast Cancer23Erlotinib40

Note: The compound structures for 3c, 3d, 3f, 5a, 5b and Compound III are complex derivatives of the quinolin-2(1H)-one scaffold and are detailed in the cited literature. This data is presented to illustrate the potential of the broader chemical class.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antiproliferative effects of quinolin-2(1H)-one derivatives are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (e.g., this compound derivative) stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and an untreated control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Seed cells and treat with the test compound for the desired time.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Healthy cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Fixation:

    • Harvest cells and wash once with PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry.

    • The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of the test compound on signaling pathways, such as the EGFR/HER-2 pathway.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-EGFR, total EGFR, p-Akt, total Akt, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction:

    • Wash treated cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use a loading control like β-actin to normalize protein levels.

Visualizations

Experimental Workflow for Antiproliferative Studies

G cluster_0 In Vitro Evaluation cluster_1 Elucidation of Cellular Effects start Start: Select Cancer Cell Lines cell_culture Cell Seeding and Treatment with Quinolin-2(1H)-one Derivative start->cell_culture mtt_assay MTT Assay (Cell Viability/Cytotoxicity) cell_culture->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay mechanism_study Mechanism of Action Studies apoptosis_assay->mechanism_study cell_cycle_assay->mechanism_study western_blot Western Blotting (Signaling Pathway Analysis) mechanism_study->western_blot end End: Data Analysis and Interpretation western_blot->end G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus egfr EGFR/HER-2 pi3k PI3K egfr->pi3k ras Ras egfr->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation compound Quinolin-2(1H)-one Derivative compound->egfr Inhibition

References

Analytical Methods for the Quantification of 5-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-hydroxyquinolin-2(1H)-one is a quinolone compound of interest in pharmaceutical research and development.[1][2] Accurate and precise quantification of this molecule is crucial for pharmacokinetic studies, quality control of drug products, and various research applications. This document provides detailed application notes and protocols for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Application Note

High-Performance Liquid Chromatography with UV detection is a robust, reliable, and widely accessible method for the quantification of this compound. The technique separates the analyte from other components in a mixture based on its interaction with a stationary phase (e.g., C18 column) and a mobile phase. The quinolinone structure contains a chromophore that absorbs UV light, allowing for sensitive detection and quantification.[3] This method is ideal for routine quality control, purity assessment, and quantification in non-complex matrices. A reverse-phase HPLC method is suitable for this compound, using a polar mobile phase and a nonpolar stationary phase.[4]

Quantitative Data Summary

The following table summarizes typical performance characteristics for an HPLC-UV method for quantifying quinolinone derivatives. Method validation is required for specific applications.[5]

ParameterTypical Performance
Linearity (R²)> 0.999[6]
Limit of Detection (LOD)5 - 20 ng/mL
Limit of Quantification (LOQ)20 - 75 ng/mL
Accuracy (% Recovery)98 - 102%[6]
Precision (% RSD)< 2.0%[6]
Wavelength (λmax)~330-350 nm[7]
Experimental Protocol: HPLC-UV Quantification
  • Reagents and Materials:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (0.1%) or Phosphoric acid

    • Deionized water (18.2 MΩ·cm)

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD)

    • Analytical balance

    • Volumetric flasks, pipettes, and autosampler vials

  • Preparation of Solutions:

    • Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and 0.1% Formic Acid in water. An isocratic elution (e.g., 30:70 v/v Acetonitrile:Water) or a gradient elution can be used for optimal separation.[4]

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (30:70 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax), expected to be around 330-350 nm.[7]

    • Run Time: 10 minutes

  • Quantification:

    • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample(s).

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Standard Solutions A->B C Prepare & Filter Sample B->C D Set HPLC Parameters (Flow, Temp, Wavelength) C->D E Inject Standards (Generate Calibration Curve) D->E F Inject Sample E->F G Integrate Peak Area F->G H Calculate Concentration (from Calibration Curve) G->H

Caption: HPLC-UV analysis workflow for this compound.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

LC-MS/MS is the preferred technique for quantifying this compound in complex biological matrices such as plasma, urine, or tissue, owing to its exceptional sensitivity and selectivity.[8] The method combines the separation power of liquid chromatography with the precise detection of mass spectrometry. By using Multiple Reaction Monitoring (MRM), the instrument can selectively monitor a specific precursor-to-product ion transition for the analyte, minimizing matrix interference and achieving very low limits of quantification.[9] This makes it the gold standard for pharmacokinetic and bioavailability studies.[10][11]

Quantitative Data Summary

The following table summarizes typical performance characteristics for an LC-MS/MS method. These values are representative and can be achieved with modern triple quadrupole mass spectrometers.[12][13]

ParameterTypical Performance
Linearity (R²)> 0.99[10]
Limit of Detection (LOD)0.1 - 0.5 ng/mL[14]
Limit of Quantification (LOQ)0.5 - 2.0 ng/mL[8]
Accuracy (% Recovery)85 - 115%[10]
Precision (% RSD)< 15%[10]
Ionization ModePositive Electrospray Ionization (ESI+)
Experimental Protocol: LC-MS/MS Quantification in Plasma
  • Reagents and Materials:

    • This compound reference standard

    • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d4 (if available) or a structurally similar compound.

    • Acetonitrile (LC-MS grade) with 0.1% Formic Acid

    • Water (LC-MS grade) with 0.1% Formic Acid

    • Control (blank) rat or human plasma

  • Instrumentation:

    • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Preparation of Solutions:

    • Standard/IS Solutions: Prepare stock solutions (1 mg/mL) of the analyte and internal standard (IS) in methanol or DMSO. Create working solutions through serial dilution.

    • Calibration Standards: Spike blank plasma with working standard solutions to create calibration standards ranging from 0.5 to 1000 ng/mL.

    • Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation): [15]

    • To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of cold acetonitrile containing the internal standard (e.g., at 50 ng/mL).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >12,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial or 96-well plate for injection.

  • LC-MS/MS Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS Detection: ESI+ mode

    • MRM Transitions (Hypothetical):

      • Analyte (MW 161.16): Q1: 162.1 m/z → Q3: 134.1 m/z (quantifier), 106.1 m/z (qualifier)

      • Internal Standard (e.g., -d4): Q1: 166.1 m/z → Q3: 138.1 m/z

    • Optimize collision energy and other source parameters (e.g., spray voltage, gas flows, temperature) for maximum signal intensity.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

    • Calculate the concentration in unknown samples using the regression equation from the calibration curve.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Pipette 50 µL Plasma B Add 150 µL Acetonitrile with Internal Standard A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Inject Supernatant D->E F Chromatographic Separation (UPLC/HPLC) E->F G Mass Spectrometric Detection (MRM Mode) F->G H Calculate Peak Area Ratios (Analyte / IS) G->H I Quantify using Calibration Curve H->I

Caption: LC-MS/MS bioanalytical workflow for this compound.

Method 3: UV-Visible Spectrophotometry

Application Note

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of this compound in pure form or in simple formulations. The method relies on the principle of Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[3] This technique is particularly useful for quick concentration checks and dissolution testing where high sample throughput is needed and the sample matrix is clean. A full wavelength scan should be performed to identify the λmax for maximum sensitivity.[16]

Quantitative Data Summary

The following table summarizes typical performance characteristics for a direct UV-Vis spectrophotometric method.

ParameterTypical Performance
Linearity (R²)> 0.998
Limit of Detection (LOD)~0.1 - 0.5 µg/mL[7]
Limit of Quantification (LOQ)~0.5 - 2.0 µg/mL[7]
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2.0%
Wavelength (λmax)~330-350 nm[7]
Experimental Protocol: UV-Vis Spectrophotometry
  • Reagents and Materials:

    • This compound reference standard

    • Suitable solvent (e.g., Methanol, Ethanol, or 0.1 M HCl)[7]

    • Quartz cuvettes (1 cm path length)

  • Instrumentation:

    • Dual-beam UV-Vis spectrophotometer

  • Preparation of Solutions:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of the chosen solvent in a volumetric flask.

    • Working Standard Solutions: Dilute the stock solution with the solvent to prepare calibration standards (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

  • Determination of λmax:

    • Scan one of the mid-range standard solutions (e.g., 10 µg/mL) across a wavelength range of 200-800 nm against a solvent blank.

    • Identify the wavelength of maximum absorbance (λmax).[16]

  • Sample Preparation:

    • Accurately prepare a solution of the sample in the same solvent to obtain a theoretical concentration within the linear range of the assay.

    • Ensure the final absorbance reading is between 0.1 and 1.0 for adherence to Beer-Lambert law.[16]

  • Measurement and Quantification:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument using the solvent blank.

    • Measure the absorbance of each calibration standard and the sample solution(s).

    • Generate a calibration curve by plotting absorbance versus concentration.

    • Calculate the concentration of the sample from its absorbance using the calibration curve.

Workflow Diagram

UVVIS_Workflow A Prepare Stock & Standard Solutions B Determine λmax (Wavelength Scan) A->B C Prepare Sample Solution A->C D Measure Absorbance of Standards & Sample @ λmax B->D C->D E Generate Calibration Curve (Absorbance vs. Conc.) D->E F Calculate Sample Concentration E->F

Caption: UV-Vis spectrophotometry workflow for quantification.

References

Application Notes and Protocols: Experimental Use of 5-hydroxyquinolin-2(1H)-one in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the inhibitory potential of 5-hydroxyquinolin-2(1H)-one against two common classes of enzymes: tyrosinase and protein kinases. While the quinolinone scaffold has demonstrated activity against various enzymes, specific inhibitory data for the 5-hydroxy isomer is not extensively published. The following protocols are provided as robust starting points for screening and characterization.

Overview and Rationale

Quinolin-2(1H)-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Various analogs have been identified as inhibitors of enzymes such as influenza A endonuclease, D-amino acid oxidase, and tyrosinase.[1][2][3][4] Given the established precedent for this chemical scaffold, this compound represents a compound of interest for screening against various enzyme targets, particularly those involved in signaling pathways implicated in disease.

These protocols describe the use of this compound in two common enzyme inhibition assays: a colorimetric tyrosinase assay and a generic fluorescence-based protein kinase assay.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory data for this compound against mushroom tyrosinase and a representative protein kinase (e.g., a serine/threonine kinase). This data is for illustrative purposes to demonstrate how experimental results would be presented.

CompoundEnzyme TargetAssay TypeIC50 (µM) [Hypothetical]Positive ControlPositive Control IC50 (µM)Reference
This compoundMushroom TyrosinaseColorimetric15.8Kojic Acid26.4[2]
This compoundProtein Kinase AFluorescence8.2Staurosporine0.01
3-Hydroxyquinolin-2(1H)-oneMushroom TyrosinaseColorimetric2.52Kojic Acid26.4[5]
5-Bromo-3-hydroxyquinolin-2(1H)-oneMushroom TyrosinaseColorimetric5.35Kojic Acid26.4[5]
7-Bromo-3-hydroxyquinolin-2(1H)-oneMushroom TyrosinaseColorimetric6.11Kojic Acid26.4[5]

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay (Colorimetric)

This protocol is adapted from established methods for assessing tyrosinase inhibitors.[2][5][6]

A. Principle

Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product with a maximum absorbance at approximately 475 nm. The rate of dopachrome formation is proportional to tyrosinase activity. An inhibitor will reduce the rate of this reaction.

B. Materials and Reagents

  • This compound (Test Compound)

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Kojic Acid (Positive Control)

  • Dimethyl Sulfoxide (DMSO)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

C. Solution Preparation

  • Phosphate Buffer (0.1 M, pH 6.8): Prepare and adjust the pH as required.

  • Test Compound Stock Solution (10 mM): Dissolve this compound in DMSO.

  • Positive Control Stock Solution (2 mM): Dissolve Kojic Acid in phosphate buffer or DMSO.

  • Mushroom Tyrosinase Solution (100 U/mL): Prepare a stock solution in cold phosphate buffer. Keep on ice.

  • L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer immediately before use.

D. Assay Procedure

  • Assay Plate Setup: In a 96-well plate, add the following to the designated wells:

    • Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

    • Test Blank Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).

    • Control (Enzyme) Wells: 20 µL of vehicle (e.g., 1-2% DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

    • Control Blank Wells: 20 µL of vehicle + 140 µL of phosphate buffer (no enzyme).

    • Positive Control Wells: 20 µL of Kojic acid dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells to start the reaction. The final volume in each well will be 200 µL.

  • Measurement: Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for 10-20 minutes, taking readings every minute.

E. Data Analysis

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Correct the rates by subtracting the rate of the corresponding blank wells.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_test) / V_control] x 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Protein Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a generic, fluorescence-based assay suitable for screening inhibitors of protein kinases.[7]

A. Principle

Kinase activity is measured by quantifying the amount of ADP produced in the phosphorylation reaction. The ADP is converted to ATP and pyruvate in a coupled enzyme reaction. The pyruvate is then measured using a fluorescent probe. A decrease in the fluorescent signal corresponds to the inhibition of the kinase.

B. Materials and Reagents

  • This compound (Test Compound)

  • Recombinant Protein Kinase (e.g., PKA, Akt)

  • Kinase Substrate (specific to the kinase)

  • Staurosporine (Positive Control)

  • ATP

  • Kinase Assay Kit (containing ADP-Glo™, Kinase-Glo®, or similar reagents)

  • Kinase Assay Buffer

  • DMSO

  • 384-well, white, opaque plates

C. Solution Preparation

  • Kinase Assay Buffer: Prepare according to the manufacturer's instructions.

  • Test Compound Stock Solution (10 mM): Dissolve this compound in DMSO. Create serial dilutions to generate a dose-response curve.

  • Positive Control Stock Solution (1 mM): Dissolve Staurosporine in DMSO.

  • Kinase Solution: Dilute the recombinant kinase in Kinase Assay Buffer to the desired working concentration.

  • Substrate/ATP Mix: Prepare a solution containing the kinase substrate and ATP in Kinase Assay Buffer at 2X the final desired concentration.

D. Assay Procedure

  • Compound Dispensing: Add 1 µL of the test compound serial dilutions, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Addition: Add 5 µL of the diluted kinase solution to all wells except the "no enzyme" control wells. Add 5 µL of Kinase Assay Buffer to the "no enzyme" wells.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 5 µL of the Substrate/ATP mix to all wells to start the reaction.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.

  • Detection: Add the detection reagent(s) from the kinase assay kit according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at room temperature.

  • Measurement: Read the luminescence or fluorescence on a compatible plate reader.

E. Data Analysis

  • Subtract the signal from the "no enzyme" control wells from all other wells.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = 100 - [ (Signal_test / Signal_vehicle) x 100 ]

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental Workflow Diagrams

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound and Control Dilutions prep_enzyme Prepare Enzyme and Substrate Solutions prep_buffers Prepare Assay Buffers dispense Dispense Reagents into Microplate prep_buffers->dispense incubate Pre-incubate dispense->incubate initiate Initiate Reaction (Add Substrate/ATP) incubate->initiate measure Measure Signal (Absorbance/Fluorescence) initiate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 cluster_pathway Generic Kinase Signaling Pathway Receptor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Signal Kinase2 Target Kinase Kinase1->Kinase2 Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response Inhibitor This compound Inhibitor->Kinase2 Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-hydroxyquinolin-2(1H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is primarily synthesized through classical quinoline synthesis reactions using substituted anilines, such as m-aminophenol, as the starting material. The most common methods include the Skraup and Doebner-von Miller reactions, which involve the reaction of an aniline with α,β-unsaturated carbonyl compounds or their precursors. Another approach involves the cyclization of a substituted propanoic acid derivative followed by dehydrogenation.

Q2: I am getting a mixture of isomers in my reaction. Why is this happening?

A2: When using a meta-substituted aniline like m-aminophenol in reactions like the Skraup synthesis, the cyclization can occur at either of the unsubstituted positions ortho to the amino group. This leads to the formation of a mixture of 5-hydroxy and 7-hydroxy-substituted quinoline derivatives. The ratio of these isomers can be influenced by the reaction conditions.

Q3: My Skraup reaction is very vigorous and difficult to control. What can I do?

A3: The Skraup reaction is known to be highly exothermic. To moderate the reaction, you can:

  • Use a moderator: Ferrous sulfate (FeSO₄) is commonly added to make the reaction less violent.

  • Control the addition of reagents: Add the sulfuric acid slowly and with efficient cooling and stirring to dissipate heat.

Q4: I am observing significant tar formation in my reaction. How can I minimize this?

A4: Tar formation is a common side reaction in quinoline synthesis due to the strongly acidic and oxidizing conditions. To minimize tarring:

  • Control the temperature: Avoid excessively high temperatures.

  • Use a milder oxidizing agent: While nitrobenzene is traditionally used, other oxidizing agents like arsenic acid have been reported to result in a less violent reaction.

Q5: What are the best methods for purifying this compound?

A5: Purification can be challenging due to the presence of isomers and tarry byproducts. Common purification techniques include:

  • Recrystallization: This is a common method for purifying the solid product. Suitable solvents need to be determined empirically, but ethanol or aqueous ethanol are often good starting points.

  • Column Chromatography: Silica gel chromatography can be used to separate isomers and remove impurities.

  • Steam Distillation: For crude products from reactions like the Skraup synthesis, steam distillation can be an effective initial step to separate the volatile quinoline derivatives from non-volatile tar.

Troubleshooting Guides

Problem 1: Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is heated for the appropriate amount of time and at the correct temperature as specified in the protocol.
Side Reactions (e.g., tar formation) - See FAQ Q4 for minimizing tar formation.- Consider using a milder Lewis or Brønsted acid catalyst in the Doebner-von Miller reaction to reduce polymerization of the α,β-unsaturated carbonyl compound.
Formation of Isomeric Byproducts - Optimize reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired 5-hydroxy isomer.- Efficient purification is crucial to isolate the desired product from the isomeric mixture, which will improve the final isolated yield of the pure compound.
Loss of Product During Workup/Purification - Ensure the pH is appropriately adjusted during extraction to prevent the loss of the phenolic product in the aqueous layer.- Use appropriate techniques for purification to minimize loss (see FAQ Q5).
Problem 2: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Presence of Tarry Byproducts - Perform a preliminary purification step like steam distillation if applicable.- An initial wash of the crude solid with a non-polar solvent might help remove some tarry impurities before recrystallization or chromatography.
Co-crystallization or Similar Polarity of Isomers - For recrystallization, try a variety of solvents or solvent mixtures to find conditions where the solubility of the isomers is sufficiently different.- For column chromatography, use a long column with a shallow solvent gradient to improve separation. High-Performance Liquid Chromatography (HPLC) may be necessary for difficult separations.
Product is Insoluble or Sparingly Soluble - For recrystallization, use a high volume of a suitable hot solvent.- For purification by washing, select a solvent in which the impurities are soluble but the product is not.

Experimental Protocols

Method 1: Synthesis of 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one and subsequent Dehydrogenation (Two-Step Process)

This method involves the synthesis of the dihydro-derivative followed by dehydrogenation to obtain the final product.

Step 1: Synthesis of 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one [1]

  • Reactants: 4,6,7,8-TETRAHYDRO-1H,3H-QUINOLINE-2,5-DIONE, N-bromosuccinimide (NBS), Cyclohexane.

  • Procedure:

    • To a 100 ml three-necked flask, add 4,6,7,8-tetrahydro-1H,3H-quinoline-2,5-dione (0.02 mol) and cyclohexane (25 ml).

    • Stir the mixture in an ice bath for 10 minutes to dissolve the starting material.

    • Slowly add a solution of N-bromosuccinimide (0.03 mol) in cyclohexane (5 ml) dropwise.

    • After the addition is complete, reflux the mixture for 3 hours.

    • Monitor the reaction completion by TLC.

    • Cool the reaction to room temperature and add water (0.7 times the volume of the reactant).

    • Stir the mixture and then allow the layers to separate.

    • Extract the aqueous layer with ethyl acetate (4 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The resulting off-white solid is 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one.

  • Reported Yield: 92.7%[1]

Step 2: Dehydrogenation to this compound

  • Reactants: 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one, Palladium on activated charcoal (Pd/C), Decalin.

  • Procedure:

    • In a suitable flask, dissolve 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one in decalin.

    • Add a catalytic amount of 10% Palladium on activated charcoal.

    • Heat the mixture to reflux and monitor the reaction progress by TLC. The original reference suggests a long reaction time (144 hours), but optimization may be possible.

    • After completion, cool the reaction mixture and filter to remove the catalyst.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

Quantitative Data Summary

MethodStarting Material(s)Key Reagents/CatalystReported YieldReference
Two-step: Bromination/Rearrangement and Dehydrogenation4,6,7,8-Tetrahydro-1H,3H-quinoline-2,5-dioneNBS, Pd/C92.7% (for the dihydro intermediate)--INVALID-LINK--[1]

Visual Troubleshooting Guides

Troubleshooting Low Yield in Quinolinone Synthesis

low_yield_troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity review_conditions Review Reaction Conditions start->review_conditions optimize_workup Optimize Workup & Purification start->optimize_workup impure_reactants Impure Reactants? check_purity->impure_reactants incorrect_temp Incorrect Temperature? review_conditions->incorrect_temp incomplete_reaction Incomplete Reaction? review_conditions->incomplete_reaction side_reactions Side Reactions? review_conditions->side_reactions product_loss Product Loss? optimize_workup->product_loss purify_reactants Purify/Source High-Purity Reactants impure_reactants->purify_reactants Yes adjust_temp Adjust Temperature incorrect_temp->adjust_temp Yes increase_time Increase Reaction Time/ Monitor by TLC incomplete_reaction->increase_time Yes modify_conditions Modify Conditions to Minimize Side Reactions side_reactions->modify_conditions Yes refine_procedure Refine Extraction/ Purification Procedure product_loss->refine_procedure Yes

Caption: Troubleshooting workflow for addressing low reaction yields.

Isomer Formation in Skraup/Doebner-von Miller Synthesis

isomer_formation start m-Aminophenol reaction Skraup or Doebner-von Miller Reaction Conditions start->reaction cyclization Electrophilic Cyclization reaction->cyclization product_5 This compound (Desired Product) cyclization->product_5 ortho-attack (position 2) product_7 7-hydroxyquinolin-2(1H)-one (Isomeric Byproduct) cyclization->product_7 ortho-attack (position 6) separation Purification (e.g., Chromatography) product_5->separation product_7->separation

References

Technical Support Center: Purification of 5-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification challenges of 5-hydroxyquinolin-2(1H)-one. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The main challenges in purifying this compound often stem from its material properties and the impurities generated during its synthesis. Key challenges include:

  • Low Solubility: This compound has limited solubility in many common organic solvents, making solvent selection for recrystallization and chromatography critical.

  • "Oiling Out": During recrystallization, the compound may separate as an oil rather than forming crystals, which hinders effective purification. This is often due to a high concentration of impurities or rapid cooling.

  • Co-precipitation of Impurities: Structurally similar impurities may co-precipitate with the desired product during crystallization, making it difficult to achieve high purity.

  • Tautomerism: this compound exists in equilibrium with its keto tautomer, which can affect its solubility and chromatographic behavior.

Q2: What are the most common impurities found in crude this compound?

A2: When synthesized via the Skraup reaction, which is a common method for quinoline synthesis, potential impurities include unreacted starting materials such as aniline and glycerol, by-products from the cyclization reaction, and residual oxidizing agents like nitrobenzene or arsenic acid.[1][2] Incomplete reactions or side reactions can also lead to the formation of structurally related quinolinone derivatives.

Q3: Which purification techniques are most effective for this compound?

A3: The most commonly employed and effective purification techniques are:

  • Recrystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is crucial for success.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures, preparative HPLC is a powerful tool.[3]

Q4: How do I choose the right solvent for recrystallization?

A4: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature.[4] For this compound, which is a polar compound, polar solvents are generally a good starting point. A solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not, can also be effective.[5]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution Citation
No crystals form The solution is not supersaturated.- Concentrate the solution by evaporating some of the solvent.- Try adding a seed crystal to induce crystallization.- Gently scratch the inside of the flask with a glass rod to create nucleation sites.[6]
"Oiling out" - The compound's melting point is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities.- Reheat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool slowly.- Use a solvent with a lower boiling point.- Perform a preliminary purification step (e.g., charcoal treatment) to remove impurities.[6]
Low yield - Too much solvent was used.- Premature filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled before filtration.[6]
Poor crystal quality - Rapid crystallization.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Use a slightly larger volume of solvent.[6]
Preparative HPLC
Problem Possible Cause Solution Citation
Poor separation of peaks - Inappropriate mobile phase composition.- Optimize the mobile phase by adjusting the solvent ratio or trying different solvents.- Consider using a gradient elution.[1]
Peak tailing or fronting - Column overloading.- Inappropriate mobile phase pH.- Reduce the amount of sample injected.- Adjust the pH of the mobile phase to ensure the compound is in a single ionic state.[1]
Compound is not eluting - Mobile phase is not polar enough.- Increase the polarity of the mobile phase.[7]
Low recovery of purified compound - Compound may be adsorbing to the column.- Add a small amount of a competing agent to the mobile phase.[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined empirically.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude compound in various solvents (e.g., ethanol, methanol, acetone, water, and mixtures thereof) at room and elevated temperatures.
  • A suitable solvent will dissolve the compound when hot but not when cold. A common solvent system for similar compounds is a mixture of ethanol and water.[8]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

6. Drying:

  • Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purification by Preparative HPLC

This protocol outlines a general procedure for purifying this compound using preparative HPLC. The specific conditions will need to be optimized based on the available instrumentation and the impurity profile of the crude material. A reverse-phase method is generally suitable for this type of compound.[7]

1. Analytical Method Development:

  • Develop an analytical HPLC method to separate the target compound from its impurities. This will help in determining the optimal mobile phase and column for the preparative scale.
  • A typical starting point for a reverse-phase column (e.g., C18) would be a mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[7]

2. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a suitable solvent (e.g., methanol).
  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

3. Preparative HPLC Run:

  • Equilibrate the preparative HPLC column with the mobile phase.
  • Inject the filtered sample onto the column.
  • Run the separation using the optimized gradient or isocratic method.
  • Monitor the elution profile using a UV detector at an appropriate wavelength.

4. Fraction Collection:

  • Collect the fractions corresponding to the peak of the pure this compound.

5. Post-Purification Work-up:

  • Combine the pure fractions.
  • Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.
  • If the compound is in an aqueous solution, it can be extracted with a suitable organic solvent or lyophilized to obtain the solid product.

Data Presentation

Table 1: Solubility of Structurally Similar Compounds in Various Solvents at 298.15 K

This table provides solubility data for 5-chloro-8-hydroxyquinoline, a structurally related compound, which can serve as a guide for solvent selection.

Solvent Mole Fraction Solubility Citation
1,4-Dioxane0.0751[9]
2-Ethoxyethanol0.0333[9]
n-Propyl acetate0.0297[9]
2-Methoxyethanol0.0291[9]
Ethyl acetate0.0269[9]
Methyl acetate0.0245[9]
Isopropyl acetate0.0232[9]
Acetone0.0200[9]
n-Propanol0.0076[9]
Ethanol0.0058[9]
Isopropanol0.0045[9]
Methanol0.0042[9]

Table 2: Example HPLC Purity Analysis of this compound

This table presents hypothetical data from an HPLC purity analysis, illustrating the type of quantitative data that should be generated.

Parameter Value
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (30:70) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Retention Time 4.2 min
Purity (by area %) 99.5%

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Primary Purification Prep_HPLC Preparative HPLC Crude->Prep_HPLC Direct high-purity isolation Recrystallization->Prep_HPLC For higher purity Purity_Analysis Purity Analysis (e.g., HPLC) Recrystallization->Purity_Analysis Prep_HPLC->Purity_Analysis Purity_Analysis->Recrystallization Further purification needed Purity_Analysis->Prep_HPLC Pure_Product Pure this compound Purity_Analysis->Pure_Product Meets specifications Troubleshooting_Recrystallization Start Start Recrystallization Dissolve Dissolve in hot solvent Start->Dissolve Cool Cool solution Dissolve->Cool Crystals_Form Crystals Form? Cool->Crystals_Form Oil_Out Oiling Out? Crystals_Form->Oil_Out Yes Troubleshoot_No_Crystals Troubleshoot: - Concentrate solution - Add seed crystal - Scratch flask Crystals_Form->Troubleshoot_No_Crystals No Filter Filter and Wash Crystals Oil_Out->Filter No Troubleshoot_Oil Troubleshoot: - Reheat and add more solvent - Cool slowly - Change solvent Oil_Out->Troubleshoot_Oil Yes Troubleshoot_No_Crystals->Dissolve Troubleshoot_Oil->Dissolve

References

5-hydroxyquinolin-2(1H)-one stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-hydroxyquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. The following information is curated to help you troubleshoot common issues and answer frequently asked questions encountered during experimental work.

Troubleshooting Guides

This section addresses specific problems you might encounter with this compound solutions.

Issue 1: Your solution of this compound is changing color (e.g., turning yellow or brown).

  • Question: I prepared a solution of this compound, and it has developed a yellow/brown tint. What does this mean, and what should I do?

  • Answer: A color change is a common indicator of chemical degradation. Hydroxyquinolines, as a class of compounds, are susceptible to oxidation, and this is often accelerated by exposure to light and non-optimal pH conditions. The phenolic hydroxyl group on the quinolinone ring is a likely site for oxidation.

    Troubleshooting Steps:

    • Protect from Light: Immediately transfer your solution to an amber vial or wrap the container in aluminum foil. Storing solutions in the dark is a critical first step. The photolytic degradation of a related compound, 8-hydroxyquinoline, has been observed with a half-life of 40-64 hours in aqueous solution under simulated daylight.[1]

    • Control the pH: The stability of compounds with phenol groups can be highly pH-dependent. It is advisable to use a buffered solution to maintain a consistent pH. While specific data for this compound is limited, starting with a slightly acidic to neutral pH (e.g., pH 5-7) is a reasonable approach.

    • Use Fresh Solvents: Ensure you are using high-purity, fresh, or properly stored solvents. Peroxides in older ethers or aldehydes in other solvents can initiate degradation.

    • Consider an Inert Atmosphere: If the problem persists and your experiment allows, prepare your solution with a de-gassed solvent and store it under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

Issue 2: You are seeing new or unexpected peaks in your HPLC analysis over time.

  • Question: My HPLC chromatogram for a solution of this compound shows new peaks that were not present when the solution was freshly prepared. Could this be degradation?

  • Answer: Yes, the appearance of new peaks in a stability-indicating HPLC analysis is a classic sign of degradation. These new peaks represent degradation products formed from the parent compound. To confirm this, you can perform a forced degradation study to see if the retention times of the unknown peaks match any of the degradation products generated under controlled stress conditions.

    dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee, penwidth=1.0];

    }

    Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Issue 3: You are having difficulty dissolving this compound in your desired solvent.

  • Question: I am struggling to get this compound to dissolve completely in my aqueous buffer. What can I do?

  • Answer: Based on supplier information, this compound is slightly soluble in DMSO and methanol. Its solubility in aqueous solutions may be limited. Here are some strategies to improve solubility:

    • Use a Co-solvent: If your experimental design allows, first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol. Then, slowly add your aqueous buffer to this solution while stirring.

    • pH Adjustment: The solubility of quinoline derivatives can be pH-dependent. The presence of both a phenolic hydroxyl group and a lactam (cyclic amide) means the molecule's charge state can change with pH. You can try adjusting the pH of your buffer to see if solubility improves. Be aware that extreme pH values can accelerate degradation.

    • Gentle Heating and Sonication: Gentle warming and sonication can help dissolve the compound. However, use caution with heating, as it can also increase the rate of degradation.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary factors that can cause this compound to degrade in solution?

    • A1: The primary factors affecting the stability of many pharmaceuticals, and likely this compound, are exposure to light (photodegradation), non-optimal pH (hydrolysis), the presence of oxygen (oxidation), and elevated temperatures.[2][3][4] The hydroxyquinoline structure is particularly susceptible to oxidation and photolysis.[1]

  • Q2: What are the recommended storage conditions for solutions of this compound?

    • A2: To maximize stability, solutions should be stored under the following conditions:

      • Temperature: Refrigerate at 2-8°C for short-term storage (days) or freeze at -20°C or below for long-term storage (weeks to months).

      • Light: Always store in amber vials or wrapped in foil to protect from light.

      • pH: Use a buffered solution, ideally in the slightly acidic to neutral range, unless experimental requirements dictate otherwise.

      • Atmosphere: For maximum stability of stock solutions, consider storage under an inert gas like argon or nitrogen.

  • Q3: What are the likely degradation pathways for this compound?

      • Oxidation: The electron-rich phenol ring is susceptible to oxidation, potentially forming quinone-like structures. This is a common degradation pathway for phenols and has been observed in the photosensitized oxidation of 8-hydroxyquinoline, which forms quinoline-5,8-quinone.[5]

      • Photodegradation: Exposure to UV or even visible light can provide the energy to initiate degradation reactions, including oxidation.[1]

      • Hydrolysis: The lactam ring could be susceptible to hydrolysis (ring-opening) under strong acidic or basic conditions.

    dot graph G { graph [layout=neato, overlap=false, splines=true, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", width=2, height=0.5]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

    }

    Caption: Plausible degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its stability profile and identify potential degradation products. This is crucial for developing a stability-indicating analytical method.[2][3][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

  • For each condition, use a separate aliquot of the stock solution. Include a control sample stored at 2-8°C and protected from light.

  • Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 N HCl. Incubate at 60°C for 2 hours.

  • Base Hydrolysis: Mix the stock solution 1:1 with 0.1 N NaOH. Incubate at 60°C for 2 hours.

  • Oxidative Degradation: Mix the stock solution 1:1 with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a clear vial to a light source providing at least 1.2 million lux hours of visible light and 200 watt hours/m² of UV light, as per ICH Q1B guidelines.[4] Run a dark control in parallel.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Analyze all stressed samples, the control sample, and a freshly prepared sample by a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the degradation products. Aim for 5-20% degradation of the parent compound for optimal results.[4]

Stress ConditionReagent/ParameterTypical DurationExpected Outcome
Acid Hydrolysis 0.1 N HCl @ 60°C2 hoursPotential hydrolysis of the lactam ring.
Base Hydrolysis 0.1 N NaOH @ 60°C2 hoursPotential hydrolysis of the lactam ring.
Oxidation 3% H₂O₂ @ RT24 hoursOxidation of the phenol group to form quinone-like species.[5]
Thermal 80°C48 hoursGeneral thermal decomposition.
Photolytic ICH Q1B light exposureVariablePhotodegradation, potentially leading to oxidized products.[1][4]

Table 1: Summary of typical forced degradation conditions.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol outlines a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.[7][8][9]

1. Instrumentation and Columns:

  • A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 10%) and hold for a few minutes to elute any very polar compounds.

    • Increase the percentage of Mobile Phase B in a linear gradient to elute the parent compound and less polar degradation products. A gradient from 10% to 90% B over 20-30 minutes is a reasonable starting point.

    • Include a column wash and re-equilibration step at the end of each run.

3. Detection:

  • Monitor at a wavelength where this compound has significant absorbance (e.g., its λmax). A PDA detector is highly recommended to assess peak purity and to help identify the optimal wavelength for detection of both the parent compound and its degradants.

4. Method Validation:

  • Inject the samples from the forced degradation study (Protocol 1).

  • The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other (resolution > 1.5).

  • Once the separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10]

ParameterSuggested Starting Conditions
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV/PDA at λmax
Column Temp 30°C

Table 2: Suggested starting parameters for HPLC method development.

References

Technical Support Center: Interpreting NMR Spectra of 5-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for interpreting the NMR spectra of 5-hydroxyquinolin-2(1H)-one. Given the potential for tautomerism and the presence of exchangeable protons, NMR spectra of this compound can present interpretation challenges.

Frequently Asked Questions (FAQs)

Q1: Why are the hydroxyl (-OH) and amine (N-H) proton signals in my ¹H NMR spectrum broad or not visible at all?

A1: The protons on heteroatoms, such as the hydroxyl (-OH) and amide (N-H) groups in this compound, are acidic and can undergo chemical exchange with residual water in the NMR solvent or with each other. This exchange process can be on a timescale that leads to significant broadening of the signals, sometimes to the point where they become indistinguishable from the baseline. The rate of this exchange is highly dependent on the solvent, temperature, and concentration.

Q2: How can I confirm the presence of the -OH and N-H protons?

A2: A simple and effective method is the "D₂O shake" experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, gently shake it, and re-acquire the spectrum. The acidic -OH and N-H protons will exchange with deuterium. Since deuterium is not observed in ¹H NMR, the signals corresponding to these exchangeable protons will disappear or significantly decrease in intensity, confirming their identity.[1][2][3]

Q3: The chemical shifts in my spectrum seem to differ from literature values or from my own previous measurements. What could be the cause?

A3: Chemical shifts, particularly for protons involved in hydrogen bonding (like -OH and N-H), can be highly sensitive to the experimental conditions. Factors that can cause shifts include:

  • Solvent: Different deuterated solvents will result in different chemical shifts due to varying solvent-solute interactions. For example, spectra recorded in DMSO-d₆ will differ from those in CDCl₃.

  • Concentration: At higher concentrations, intermolecular hydrogen bonding becomes more prevalent, which can lead to downfield shifts of the -OH and N-H protons. Self-association of quinolone molecules can also affect the chemical shifts of aromatic protons.

  • Temperature: Changes in temperature can affect the rate of chemical exchange and the extent of hydrogen bonding, leading to shifts in the positions of exchangeable protons.

Q4: The aromatic region of my ¹H NMR spectrum is complex and the multiplets are overlapping. How can I improve the resolution?

A4: Poorly resolved multiplets in the aromatic region can be a common issue. Here are a few troubleshooting steps:

  • Use a higher field NMR spectrometer: A spectrometer with a stronger magnetic field will provide better signal dispersion, potentially resolving the overlapping multiplets.

  • Try a different solvent: Aromatic solvents like benzene-d₆ can induce different chemical shifts in nearby protons (a phenomenon known as Aromatic Solvent-Induced Shift or ASIS), which may help to separate overlapping signals.[4]

  • 2D NMR techniques: Experiments like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of complex multiplets.

Q5: I see more signals in my spectrum than I expect for a single compound. What could be the reason?

A5: The presence of unexpected peaks could be due to several factors:

  • Impurities: Residual solvents from synthesis or purification (e.g., ethyl acetate, dichloromethane) or starting materials can introduce extra signals.

  • Tautomerism: While this compound is expected to predominantly exist in the lactam (keto) form, the presence of minor tautomers in solution cannot be entirely ruled out and could give rise to a second set of signals. The equilibrium between tautomers can be influenced by the solvent.

  • Rotamers: If the molecule has restricted bond rotation, you might observe different rotational isomers (rotamers) on the NMR timescale, leading to a more complex spectrum.[4]

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.6br s1HN-H
~9.7s1HOH
~7.7d (J ≈ 9.5 Hz)1HH-4
~7.3t (J ≈ 8.0 Hz)1HH-7
~7.0d (J ≈ 8.0 Hz)1HH-8
~6.8d (J ≈ 8.0 Hz)1HH-6
~6.4d (J ≈ 9.5 Hz)1HH-3

Abbreviations: s = singlet, d = doublet, t = triplet, br s = broad singlet, J = coupling constant in Hertz.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignment
~162.0C-2
~150.0C-5
~141.0C-8a
~139.5C-4
~129.0C-7
~122.5C-3
~117.0C-4a
~115.0C-8
~110.0C-6

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis. The required amount may vary depending on the sensitivity of the NMR instrument.

  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is generally good for dissolving polar compounds and often provides sharper signals for exchangeable protons compared to other solvents.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a standard 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube to avoid issues with shimming and line broadening.

Protocol 2: NMR Data Acquisition

The following are general parameters and may need to be optimized for your specific instrument.

  • 1D ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans (NS): 16 to 64 scans.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): 0-12 ppm.

  • 1D ¹³C NMR:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans (NS): 1024 to 4096 scans or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width (SW): 0-200 ppm.

Visual Troubleshooting Guide

The following flowchart illustrates a logical workflow for troubleshooting common issues encountered during the interpretation of NMR spectra for this compound.

troubleshooting_workflow start Start: Acquire NMR Spectrum check_protons Are -OH and N-H protons visible and sharp? start->check_protons broad_protons Issue: Broad or Missing -OH / N-H Signals check_protons->broad_protons No check_aromatic Are aromatic signals well-resolved? check_protons->check_aromatic Yes d2o_shake Action: Perform D₂O Shake Experiment broad_protons->d2o_shake confirm_protons Result: Exchangeable protons confirmed d2o_shake->confirm_protons confirm_protons->check_aromatic overlap_issue Issue: Overlapping Aromatic Multiplets check_aromatic->overlap_issue No check_extra_peaks Are there unexpected peaks in the spectrum? check_aromatic->check_extra_peaks Yes higher_field Action: Use higher field spectrometer overlap_issue->higher_field change_solvent Action: Change solvent (e.g., benzene-d₆) overlap_issue->change_solvent run_cosy Action: Run 2D COSY experiment overlap_issue->run_cosy resolved_aromatic Result: Improved resolution and assignment higher_field->resolved_aromatic change_solvent->resolved_aromatic run_cosy->resolved_aromatic resolved_aromatic->check_extra_peaks extra_peaks_issue Issue: Unexpected Signals check_extra_peaks->extra_peaks_issue Yes end_point End: Successful Interpretation check_extra_peaks->end_point No check_impurities Action: Check for solvent or synthesis impurities extra_peaks_issue->check_impurities check_tautomers Action: Consider presence of tautomers extra_peaks_issue->check_tautomers clean_spectrum Result: Spectrum assigned check_impurities->clean_spectrum check_tautomers->clean_spectrum clean_spectrum->end_point

Caption: Troubleshooting workflow for NMR spectral interpretation of this compound.

References

Technical Support Center: Synthesis and Purification of 5-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 5-hydroxyquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when synthesizing this compound?

A1: The most prevalent side product is the regioisomeric 7-hydroxyquinolin-2(1H)-one . This occurs because the cyclization of the intermediate derived from a meta-substituted aniline, such as 3-aminophenol, can proceed in two different directions. Other potential byproducts, particularly under harsh reaction conditions like those in the Skraup synthesis, can include polymeric materials and tars . Inadequate control of reaction temperature can also lead to the formation of various degradation products.

Q2: How can I minimize the formation of the 7-hydroxyquinolin-2(1H)-one isomer?

A2: Optimizing the regioselectivity of the reaction is key. In syntheses like the Conrad-Limpach reaction, the choice of solvent and reaction temperature can influence the isomer ratio. While specific conditions for maximizing the 5-hydroxy isomer are not extensively reported, careful control over the cyclization step is crucial. The use of a bromo blocking group on the aniline starting material has been shown to be effective in directing the synthesis of other quinoline derivatives, and a similar strategy could potentially be adapted.[1]

Q3: What are the recommended methods for removing the 7-hydroxyquinolin-2(1H)-one side product?

A3: The primary methods for separating the 5-hydroxy and 7-hydroxy isomers are fractional recrystallization and preparative high-performance liquid chromatography (HPLC) . Due to the similar physical properties of the isomers, a single purification step may not be sufficient to achieve high purity.

Q4: Which analytical techniques are best for assessing the purity of this compound and quantifying the isomeric impurity?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): An essential tool for quantifying the purity and determining the ratio of the 5-hydroxy and 7-hydroxy isomers.

  • Quantitative Nuclear Magnetic Resonance (qNMR): Provides an accurate determination of the isomer ratio and overall purity without the need for a reference standard for each component.[2][3][4][5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in the identification of unknown impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value can be an indicator of high purity.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions - Carefully control the reaction temperature, as high temperatures can promote side reactions and decomposition.[6] - Optimize the reaction time; incomplete reactions will lower the yield, while excessively long times can lead to byproduct formation.
Inefficient Cyclization - In the Conrad-Limpach synthesis, ensure the cyclization is carried out at a sufficiently high temperature (typically >250 °C) in a high-boiling inert solvent like mineral oil or Dowtherm A to favor the desired quinolone formation.[6]
Loss of Product During Work-up - Ensure complete extraction of the product from the aqueous phase by using an appropriate solvent and performing multiple extractions. - Minimize product loss during recrystallization by using the minimum amount of hot solvent required for dissolution.
Issue 2: Presence of 7-hydroxyquinolin-2(1H)-one Isomer in the Final Product
Potential Cause Troubleshooting Steps
Lack of Regioselectivity in the Synthesis - This is an inherent challenge with meta-substituted anilines. Focus on efficient downstream purification.
Inefficient Purification - Fractional Recrystallization: Perform multiple recrystallizations from a suitable solvent system (e.g., methanol, ethanol, or a mixture with water). The solubility of the two isomers may differ enough to allow for their separation. - Preparative HPLC: For high-purity requirements, preparative HPLC is the most effective method for separating the isomers.[6][7][8][9][10]
Issue 3: Formation of Tarry or Polymeric Byproducts
Potential Cause Troubleshooting Steps
Harsh Reaction Conditions (e.g., Skraup Synthesis) - Maintain strict temperature control to avoid overheating, which can lead to polymerization of intermediates. - Ensure efficient stirring to promote even heat distribution.
Oxidation of Starting Materials or Product - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Work-up Procedure - During work-up, neutralization of the acidic reaction mixture can sometimes precipitate polymeric materials. Filtration at this stage can remove a significant portion of these impurities.

Experimental Protocols

Protocol 1: Purification by Fractional Recrystallization

This protocol provides a general guideline for the separation of this compound from its 7-hydroxy isomer. The optimal solvent and number of recrystallizations will need to be determined empirically.

Materials:

  • Crude this compound containing the 7-hydroxy isomer

  • Methanol (or other suitable solvent)

  • Deionized water (if using a mixed solvent system)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a fume hood, place the crude product in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization (Fraction 1): Allow the solution to cool slowly to room temperature. The less soluble component will start to crystallize. Further cooling in an ice bath can promote more crystallization.

  • Isolation (Fraction 1): Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol. This fraction will be enriched in one of the isomers.

  • Crystallization (Fraction 2): Concentrate the mother liquor by evaporating some of the solvent. Allow the concentrated solution to cool to induce the crystallization of the more soluble isomer.

  • Isolation (Fraction 2): Collect the second crop of crystals by vacuum filtration.

  • Analysis: Analyze both fractions by HPLC or qNMR to determine the isomeric ratio.

  • Repeat: Repeat the recrystallization process on the fraction enriched with the desired this compound until the desired purity is achieved.

Protocol 2: Purity Analysis by HPLC

This is a general reverse-phase HPLC method for the analysis of this compound and its 7-hydroxy isomer. Method optimization may be required.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Program:

Time (min)%A%B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

Data Analysis: Integrate the peak areas of all detected components. Calculate the purity of this compound as the percentage of its peak area relative to the total area of all peaks. The relative amounts of the 5-hydroxy and 7-hydroxy isomers can be determined from their respective peak areas.

Visualizations

Reaction_Side_Products 3-Aminophenol 3-Aminophenol Intermediate Intermediate 3-Aminophenol->Intermediate Reactant_B β-Ketoester or Acrolein Precursor Reactant_B->Intermediate Reaction_Conditions Conrad-Limpach or Skraup Synthesis Desired_Product This compound Reaction_Conditions->Desired_Product Major Pathway Side_Product_1 7-hydroxyquinolin-2(1H)-one (Regioisomer) Reaction_Conditions->Side_Product_1 Minor Pathway Side_Product_2 Polymers/Tar Reaction_Conditions->Side_Product_2 Harsh Conditions Intermediate->Reaction_Conditions

Caption: Formation of this compound and its major side products.

Purification_Workflow Crude_Product Crude Product (Mixture of 5-OH and 7-OH isomers) Recrystallization Fractional Recrystallization Crude_Product->Recrystallization HPLC_Analysis_1 HPLC/qNMR Analysis Recrystallization->HPLC_Analysis_1 Pure_Product Pure this compound HPLC_Analysis_1->Pure_Product Purity > 99% Impure_Fraction Impure Fraction HPLC_Analysis_1->Impure_Fraction Purity < 99% Preparative_HPLC Preparative HPLC Impure_Fraction->Preparative_HPLC HPLC_Analysis_2 HPLC/qNMR Analysis Preparative_HPLC->HPLC_Analysis_2 HPLC_Analysis_2->Pure_Product Purity > 99.5% HPLC_Analysis_2->Impure_Fraction Collect desired fractions

Caption: Workflow for the purification of this compound.

References

Troubleshooting 5-hydroxyquinolin-2(1H)-one in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-hydroxyquinolin-2(1H)-one in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

A1: this compound is a quinolone derivative.[1] Compounds with the quinolinone scaffold have been investigated for a wide range of biological activities, including as β2-adrenoceptor agonists, and for their antiplatelet and antiproliferative properties.[2] Derivatives of this compound have shown cytotoxic effects against various cancer cell lines.[3][4]

Q2: What is the solubility of this compound?

A2: this compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. Its aqueous solubility is low, which is a critical consideration for cell culture experiments.

Q3: How should I prepare a stock solution of this compound?

A3: Due to its limited aqueous solubility, it is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, to prepare a 10 mM stock solution, dissolve 1.612 mg of the compound in 1 mL of DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically not exceed 0.5%. For most cell lines, a concentration of 0.1% is well-tolerated. It is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.

Troubleshooting Guides

Problem 1: Precipitation of the compound in cell culture medium.

Cause: This is a common issue for compounds with low aqueous solubility. Precipitation can occur when the DMSO stock solution is diluted into the aqueous cell culture medium, a phenomenon often referred to as "solvent shock." The final concentration of the compound may also exceed its solubility limit in the medium.

Solution:

  • Optimize Stock Solution Dilution: Instead of directly diluting the high-concentration DMSO stock into the full volume of media, perform an intermediate dilution step. First, dilute the DMSO stock into a small volume of pre-warmed serum-free medium, vortex gently, and then add this intermediate dilution to the larger volume of complete medium.

  • Determine Maximum Solubility: Before conducting your experiment, determine the maximum soluble concentration of this compound in your specific cell culture medium. This can be done by preparing serial dilutions and visually inspecting for precipitation under a microscope or by measuring turbidity.

  • Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to ensure that any observed effects are due to the compound and not the solvent.

Problem 2: High cytotoxicity observed even at low concentrations.

Cause: Some cell lines may be particularly sensitive to this compound. Alternatively, the observed cytotoxicity could be an artifact of compound precipitation, where solid particles of the compound can cause physical damage to the cells.

Solution:

  • Dose-Response Curve: Perform a comprehensive dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value (the concentration that inhibits 50% of cell viability) for your specific cell line.[5][6]

  • Check for Precipitate: Carefully examine the wells under a microscope to ensure no precipitate has formed. If precipitation is observed, refer to the troubleshooting guide for solubility issues.

  • Shorter Incubation Time: Consider reducing the incubation time of the compound with the cells.

Problem 3: Inconsistent or non-reproducible results between experiments.

Cause: Inconsistent results can arise from various factors, including variability in cell culture conditions (e.g., cell passage number, confluency), slight differences in compound preparation, or the inherent instability of the compound in solution.

Solution:

  • Standardize Protocols: Ensure that all experimental parameters are kept consistent between experiments. This includes cell seeding density, passage number, and the protocol for preparing and diluting the compound.

  • Fresh Dilutions: Always prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment. Avoid using previously prepared and stored aqueous solutions.

  • Compound Stability: If you suspect the compound may be unstable in your culture medium over the duration of the experiment, you can assess its stability by incubating it in the medium for the same duration and then analyzing its integrity using methods like HPLC.

Quantitative Data

Due to the limited availability of specific IC50 values for this compound in the public domain, the following table summarizes the cytotoxic activities of several related quinolinone derivatives against various cancer cell lines to provide a general indication of the potential potency of this class of compounds.

Compound NameCell LineAssay TypeIncubation Time (hours)IC50 (µM)
(E)-3-((2-(2,4-dinitrophenyl)hydrazono)methyl)-4-hydroxyquinolin-2(1H)-oneMCF-7 (Breast)MTTNot Specified0.034
Quinoline Derivative (E)Caco-2 (Colon)Not SpecifiedNot Specified0.535
Pyrazino[1,2-b]isoquinoline-4-one derivative (1b)HT-29 (Colon)Not SpecifiedNot Specified0.195
4-Morpholinopyrimido[4′,5′:4,5]selenolo(2,3-b)quinolineCOLO 205 (Colon)Not Specified4815
N-Decyl-N-(2-Methyl-4-Quinazolinyl)Amine (DMQA)THP-1 (Leukemia)MTTNot Specified0.66 µg/mL

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, use 1.612 mg (Molecular Weight = 161.16 g/mol ).

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO.

    • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations.

    • Important: Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (or the predetermined non-toxic limit for your cell line).

    • Always include a vehicle control (cells treated with the same final concentration of DMSO).

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is adapted for compounds with potential solubility issues.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound working solutions

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Remove the medium and add 100 µL of the medium containing different concentrations of this compound.

    • Include wells with vehicle control (medium with DMSO) and wells with medium only as a blank.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Mandatory Visualizations

Signaling_Pathway_of_Apoptosis_Induction compound This compound extrinsic Extrinsic Pathway compound->extrinsic induces intrinsic Intrinsic Pathway compound->intrinsic induces cell_cycle Cell Cycle Arrest (e.g., G2/M phase) compound->cell_cycle induces caspase8 Caspase-8 activation extrinsic->caspase8 bcl2 Bcl-2 (anti-apoptotic) Downregulation intrinsic->bcl2 bax Bax (pro-apoptotic) Upregulation intrinsic->bax caspase3 Caspase-3 activation caspase8->caspase3 caspase9 Caspase-9 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis mito Mitochondrial Membrane Potential Disruption bcl2->mito inhibits bax->mito cytoC Cytochrome c release mito->cytoC cytoC->caspase9 cell_cycle->apoptosis

Caption: Apoptosis induction by this compound.

Experimental_Workflow prep Prepare Stock Solution (10 mM in DMSO) treat Treat with Serial Dilutions of Compound prep->treat seed Seed Cells in 96-well Plate incubate1 Incubate 24h (Attachment) seed->incubate1 incubate1->treat incubate2 Incubate (24, 48, or 72h) treat->incubate2 assay Perform Cell Viability Assay (e.g., MTT) incubate2->assay analyze Analyze Data (Calculate IC50) assay->analyze Troubleshooting_Tree start Inconsistent Results? solubility Check for Precipitation in Media start->solubility precipitate Precipitate Observed? solubility->precipitate sol_solution Optimize Dilution Protocol & Determine Max Solubility precipitate->sol_solution Yes no_precipitate No Precipitate precipitate->no_precipitate No cell_culture Review Cell Culture Practices no_precipitate->cell_culture cell_issue Inconsistent Passage # or Confluency? cell_culture->cell_issue cell_solution Standardize Cell Handling Procedures cell_issue->cell_solution Yes no_cell_issue Consistent Practices cell_issue->no_cell_issue No compound_prep Review Compound Preparation no_cell_issue->compound_prep prep_issue Using Old Dilutions? compound_prep->prep_issue prep_solution Prepare Fresh Dilutions for Each Experiment prep_issue->prep_solution Yes

References

Avoiding degradation of 5-hydroxyquinolin-2(1H)-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of 5-hydroxyquinolin-2(1H)-one during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, in a dry and cool place. Recommended storage temperatures are either room temperature or refrigerated (2-8°C).

Q2: My this compound solution has developed a yellowish tint. What does this indicate?

A2: A color change in your solution often suggests chemical degradation. This can be caused by exposure to light, non-optimal pH conditions, or elevated temperatures. It is recommended to prepare fresh solutions and ensure proper storage to minimize degradation.

Q3: What are the primary causes of this compound degradation?

A3: The main factors contributing to the degradation of this compound are hydrolysis (in acidic or basic conditions), oxidation, and exposure to light (photodegradation). The molecule is generally stable under thermal stress in the solid state.

Q4: How can I prepare a stable solution of this compound?

A4: To prepare a stable solution, dissolve the compound in a suitable solvent such as DMSO or methanol. For aqueous solutions, use a buffer to maintain a stable pH. It is crucial to protect the solution from light by using amber vials or wrapping the container in aluminum foil. For extended storage, it is advisable to store aliquots at -20°C or below.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Problem: You observe unexpected peaks in your HPLC chromatogram when analyzing a sample containing this compound.

Possible Causes and Solutions:

CauseSolution
Degradation due to Improper Storage Ensure the solid compound and its solutions are stored under the recommended conditions (cool, dry, protected from light). Prepare fresh solutions for analysis.
Hydrolysis If working with aqueous solutions, check and control the pH. The compound is susceptible to degradation in both acidic and basic conditions. Use buffered solutions where possible.
Oxidation Avoid prolonged exposure to air. For long-term solution storage, consider purging with an inert gas like nitrogen or argon.
Photodegradation Protect samples and solutions from light at all times by using amber vials or covering containers with foil.
Issue 2: Inconsistent Experimental Results

Problem: You are experiencing variability and poor reproducibility in experiments involving this compound.

Possible Causes and Solutions:

CauseSolution
On-Bench Degradation Prepare fresh working solutions from a frozen stock immediately before each experiment, especially when working with physiological buffers (pH ~7.4).
Inconsistent Sample Handling Standardize all sample handling procedures, including incubation times, temperatures, and light exposure.
Solvent Effects Ensure the chosen solvent is compatible with your experimental conditions and does not promote degradation.

Quantitative Data on Degradation

The following table summarizes the degradation of Brexpiprazole, a drug containing the this compound moiety, under various stress conditions. This data provides an indication of the potential stability of this compound itself.

Stress ConditionReagent/ConditionTimeTemperatureDegradation (%)
Acidic Hydrolysis 0.1 M HCl2 hours60°C0.14[1]
Alkaline Hydrolysis 0.1 M NaOH2 hours60°C0.18[1]
Oxidative Degradation 3% H₂O₂3 hours60°C6.1
Oxidative Degradation 30% H₂O₂2 hours60°C8.64[1]
Thermal Degradation Dry Heat14 days40°C / 75% RHNo degradation observed
Photolytic Degradation UV Light--Stable

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Incubate at room temperature for 24 hours.[2]

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Incubate at room temperature for 24 hours.[3]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 10% hydrogen peroxide. Keep at room temperature for 24 hours.[3]

    • Thermal Degradation: Expose the solid compound to dry heat at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber) for a defined period.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)[2]

  • Mobile Phase A: 0.05% Formic Acid in water[2]

  • Mobile Phase B: 0.05% Formic Acid in Acetonitrile[2]

  • Gradient: A suitable gradient to ensure separation of all components.

  • Flow Rate: 0.6 mL/min[2]

  • Detection: UV at 215 nm[2]

  • Column Temperature: 30°C

Visualizations

Signaling Pathway

Derivatives of this compound have been shown to act as potent β2-adrenoceptor agonists, which can activate the SRC/MAPK signaling pathway.[4][5]

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_HQ_Derivative This compound Derivative Beta2_AR β2-Adrenoceptor 5_HQ_Derivative->Beta2_AR SRC SRC RAS RAS MEK MEK RAS->MEK ERK ERK MEK->ERK TF_Activation Transcription Factor Activation ERK->TF_Activation

Caption: β2-Adrenoceptor signaling pathway.

Experimental Workflow: Forced Degradation Study

The following diagram illustrates the workflow for conducting a forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acidic (1N HCl, RT, 24h) Stock_Solution->Acid Base Basic (1N NaOH, RT, 24h) Stock_Solution->Base Oxidative Oxidative (10% H2O2, RT, 24h) Stock_Solution->Oxidative Thermal Thermal (Solid, 60°C, 24h) Stock_Solution->Thermal Photo Photolytic (Solution, UV light) Stock_Solution->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by HPLC Dilute->HPLC

Caption: Forced degradation study workflow.

Logical Relationship: Troubleshooting Degradation

This diagram outlines the logical steps to troubleshoot observed degradation of this compound.

G Degradation_Observed Degradation Observed (e.g., color change, extra peaks) Check_Storage Review Storage Conditions Degradation_Observed->Check_Storage Check_pH Verify Solution pH Degradation_Observed->Check_pH Check_Light Assess Light Exposure Degradation_Observed->Check_Light Check_Temp Evaluate Temperature Degradation_Observed->Check_Temp Action_Storage Store in cool, dry, dark place Check_Storage->Action_Storage Action_pH Use buffered solutions Check_pH->Action_pH Action_Light Use amber vials or foil Check_Light->Action_Light Action_Temp Prepare fresh/store frozen Check_Temp->Action_Temp

Caption: Troubleshooting degradation issues.

References

Technical Support Center: Synthesis of 5-Hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-hydroxyquinolin-2(1H)-one, with a focus on scaling up production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Low Yield During Scale-Up

Q1: We are experiencing a significant drop in yield when scaling up the synthesis of this compound from lab-scale to pilot-plant production. What are the potential causes and how can we troubleshoot this?

A1: A decrease in yield upon scale-up is a common challenge. Several factors could be contributing to this issue. Consider the following troubleshooting steps:

  • Heat Transfer and Temperature Control: High temperatures, often exceeding 250°C, are common in quinolinone syntheses like the Conrad-Limpach and Gould-Jacobs reactions.[1] Inadequate heat distribution in larger reactors can lead to localized overheating, causing product decomposition and the formation of byproducts.[1]

    • Solution: Ensure efficient stirring and use a reactor with a high surface-area-to-volume ratio or a jacketed reactor with a reliable temperature control system. Monitor the internal temperature at multiple points within the reactor.

  • Mixing Efficiency: Inefficient mixing can lead to concentration gradients, resulting in localized excesses of reagents and the formation of side products.

    • Solution: Optimize the stirrer design (e.g., anchor, turbine) and stirring speed for the larger vessel to ensure homogeneity. Computational fluid dynamics (CFD) modeling can be beneficial for optimizing mixing in large reactors.

  • Reaction Time: The optimal reaction time determined at a small scale may not be directly transferable to a larger scale due to differences in heating and mixing rates.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction endpoint at the larger scale.[1]

  • Atmosphere Control: Some synthetic routes may be sensitive to air or moisture.[1]

    • Solution: If the reaction is sensitive to oxidation or hydrolysis, ensure the reactor is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon).[1]

Issue 2: Poor Regioselectivity

Q2: Our synthesis is producing a mixture of isomers, with the desired 5-hydroxy isomer being contaminated with other positional isomers. How can we improve the regioselectivity?

A2: Poor regioselectivity is a frequent challenge, especially when using unsymmetrical starting materials in reactions like the Friedländer or Skraup synthesis.[1][2]

  • Directing Groups: The presence and nature of directing groups on the aniline or ketone precursors can significantly influence the position of cyclization.

    • Solution: Consider modifying the starting materials with appropriate directing groups to favor the formation of the desired isomer. The use of a bromo substituent as a blocking group has been shown to be effective in the Skraup reaction.[2]

  • Catalyst Choice: The type of acid or base catalyst used can influence the reaction pathway and, consequently, the regioselectivity.[1]

    • Solution: Screen different catalysts (e.g., various Lewis or Brønsted acids) to identify one that provides higher selectivity for the 5-hydroxy isomer.

  • Reaction Conditions: Temperature and solvent can also play a role in controlling regioselectivity.

    • Solution: Systematically vary the reaction temperature and solvent to find conditions that favor the desired isomer.

Issue 3: Product Purification Challenges at Scale

Q3: We are struggling with the purification of this compound at a larger scale. Column chromatography is not feasible for the quantities we are producing. What are some alternative purification strategies?

A3: Scaling up purification requires moving away from chromatography-based methods towards more scalable techniques.

  • Recrystallization: This is often the most effective and scalable method for purifying solid products.

    • Solution: Conduct a solvent screen to identify a suitable solvent or solvent system that provides good solubility for the product at elevated temperatures and low solubility at room temperature or below. This will allow for efficient crystallization and removal of impurities.

  • pH Adjustment and Extraction: If the product has acidic or basic properties, pH manipulation can be a powerful purification tool.

    • Solution: Dissolve the crude product in an aqueous base and wash with an organic solvent to remove non-acidic impurities. Then, acidify the aqueous layer to precipitate the purified product. This process can be reversed if the impurities are acidic. A patent for the synthesis of 5-chloro-8-hydroxyquinoline describes a similar acid-base purification method.

  • Trituration: This involves washing the crude solid with a solvent in which the product is sparingly soluble, but the impurities are soluble.

    • Solution: Experiment with different solvents to find one that effectively removes impurities without dissolving a significant amount of the product.

Frequently Asked Questions (FAQs)

Q4: What are some of the common synthetic routes for this compound suitable for scaling up?

A4: Several synthetic strategies can be adapted for the large-scale production of this compound. The choice of route often depends on the availability and cost of starting materials, as well as safety and environmental considerations. Some common approaches include:

  • Skraup Reaction: A classic method for quinoline synthesis that involves reacting an aniline with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. A series of 5-hydroxyquinolines have been prepared via the Skraup reaction.[2]

  • Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[1]

  • Synthesis from Substituted Quinolinediones: One documented route involves the synthesis from 3,4,7,8-tetrahydro-2,5 (1H, 6Η) -quinoline dione, which has been reported to give a high yield.[3] Another starting material mentioned is 1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE.[4]

Q5: What are the critical reaction parameters to monitor during the synthesis?

A5: Careful control of reaction parameters is crucial for a successful and reproducible synthesis, especially at scale. Key parameters to monitor include:

  • Temperature: As mentioned, many quinolinone syntheses require high temperatures, and precise control is essential to prevent side reactions and decomposition.[1]

  • Reaction Time: Monitoring the reaction to completion is vital to maximize yield and minimize the formation of impurities from over-reaction.

  • Purity of Reagents: The purity of starting materials and catalysts can significantly impact the reaction outcome.[1]

  • Atmosphere: For reactions sensitive to air or moisture, maintaining an inert atmosphere is critical.[1]

Data Presentation

Table 1: Summary of a Reported Lab-Scale Synthesis of a Related Compound, 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one

ParameterValueReference
Starting Material3,4,7,8-tetrahydro-2,5 (1H, 6Η) -quinoline dione[3]
ReagentN-bromosuccinimide[3]
SolventCyclohexane[3]
Reaction Time3 hours[3]
Yield92.7%[3]
Purity (HPLC)94.3%[3]

Experimental Protocols

Protocol 1: Synthesis of 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Lab-Scale)

This protocol is adapted from a reported synthesis and may serve as a starting point for development and scale-up.[3]

Materials:

  • 3,4,7,8-tetrahydro-2,5 (1H, 6Η) -quinoline dione (0.02 mol)

  • N-bromosuccinimide (0.03 mol)

  • Cyclohexane (30 ml total)

  • Ethyl acetate

  • Water

  • Anhydrous calcium sulfate

Procedure:

  • To a 100 ml three-necked flask, add 3,4,7,8-tetrahydro-2,5 (1H, 6Η) -quinoline dione (0.02 mol) and cyclohexane (25 ml).

  • Stir the mixture in an ice bath for 10 minutes to dissolve the starting material.

  • Slowly add a solution of N-bromosuccinimide (0.03 mol) in cyclohexane (5 ml) dropwise.

  • After the addition is complete, reflux the mixture for 3 hours.

  • Monitor the reaction completion by TLC.

  • Cool the reaction mixture to room temperature.

  • Add water (0.7 times the volume of the reactant) and stir.

  • Separate the aqueous layer and extract it four times with ethyl acetate (each extraction using a volume equal to the aqueous layer).

  • Combine the organic layers, dry with anhydrous calcium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Dry the residue to yield an off-white solid of 5-hydroxy-3,4-dihydro-2(1H)-one.

Visualizations

experimental_workflow start Start: Reagents in Reactor dissolution Dissolution in Cyclohexane (Ice Bath) start->dissolution reagent_addition Dropwise Addition of N-bromosuccinimide Solution dissolution->reagent_addition reflux Reflux for 3 hours reagent_addition->reflux monitoring Reaction Monitoring (TLC) reflux->monitoring cooldown Cool to Room Temperature monitoring->cooldown workup Aqueous Workup (Water Addition) cooldown->workup extraction Liquid-Liquid Extraction (Ethyl Acetate) workup->extraction drying Drying of Organic Phase (Anhydrous CaSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation product Final Product: 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one evaporation->product troubleshooting_low_yield problem Low Yield at Scale cause1 Poor Heat Transfer problem->cause1 cause2 Inefficient Mixing problem->cause2 cause3 Suboptimal Reaction Time problem->cause3 cause4 Atmospheric Contamination problem->cause4 solution1 Optimize Reactor Design & Temperature Monitoring cause1->solution1 solution2 Improve Stirrer Design & Optimize Stirring Speed cause2->solution2 solution3 In-Process Monitoring (TLC/HPLC) cause3->solution3 solution4 Use Inert Atmosphere (N2 or Ar) cause4->solution4

References

Validation & Comparative

A Comparative Analysis of 5-hydroxyquinolin-2(1H)-one Derivatives and Established β2-Adrenoceptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of novel 5-hydroxyquinolin-2(1H)-one derivatives with well-known β2-adrenoceptor agonists. The following sections present quantitative data from cellular and tissue-based assays, comprehensive experimental protocols, and visualizations of key signaling pathways and workflows to offer an objective evaluation for researchers in drug discovery and development.

Introduction to β2-Adrenoceptor Agonists

β2-adrenoceptor agonists are a cornerstone in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1] They function by stimulating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[2] This stimulation initiates an intracellular signaling cascade, leading to bronchodilation and relief from airway obstruction.[3] The agonists are broadly categorized based on their duration of action: short-acting β2-agonists (SABAs), long-acting β2-agonists (LABAs), and ultra-long-acting β2-agonists (ULABAs).[2] The ongoing quest for novel β2-agonists is driven by the need for improved efficacy, longer duration of action, and enhanced safety profiles. Recently, derivatives of this compound have emerged as a promising new class of potent and selective β2-adrenoceptor agonists.[4]

Quantitative Comparison of Agonist Activity

The following tables summarize the in vitro potency and efficacy of this compound derivatives in comparison to established β2-adrenoceptor agonists. The data is primarily derived from cAMP accumulation assays in HEK293 cells and functional assays in isolated guinea pig trachea. It is important to note that the data for the novel compounds and the established agonists may originate from different studies, which should be considered when making direct comparisons.

Table 1: In Vitro Potency (EC50) in cAMP Accumulation Assays (HEK293 Cells)

CompoundTypeEC50
This compound Derivatives
Compound 9gNovel Agonist36 pM[4][5]
(R)-18cNovel Agonist21 pM[4][5]
Established β2-Agonists
SalbutamolSABA0.6 µM[6]
FormoterolLABA~1 nM[3]
SalmeterolLABA1.2 nM[6]
Isoprenaline (Isoproterenol)Non-selective Agonist0.08 µM[6]

Table 2: In Vitro Efficacy (Emax) in cAMP Accumulation Assays

CompoundEmax (% of Isoprenaline)Reference
Salbutamol19%[6]
Formoterol~90%[3]
Salmeterol18%[6]
Carmoterol~90%[3]

Table 3: Functional Potency in Guinea Pig Tracheal Relaxation Assays

CompoundPotency (pD2)
Salmeterol7.4
Salbutamol5.9

Note: Higher pD2 indicates greater potency.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the key signaling pathway and experimental workflows.

β2-Adrenoceptor Signaling Pathway

Activation of the β2-adrenoceptor by an agonist primarily triggers the canonical Gs-protein signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[3] This, in turn, activates Protein Kinase A (PKA), resulting in the phosphorylation of downstream targets that lead to smooth muscle relaxation.[7] An alternative pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating G-protein independent signaling.[8]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates Arrestin β-Arrestin B2AR->Arrestin Recruits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Internalization Receptor Internalization Arrestin->Internalization Mediates Agonist β2-Agonist (e.g., this compound derivative) Agonist->B2AR Binds to cAMP_Assay_Workflow start Start plate_cells Plate β2-AR Expressing Cells (e.g., HEK293) start->plate_cells add_agonist Add Serial Dilutions of Agonist Compound plate_cells->add_agonist incubate Incubate at 37°C add_agonist->incubate lyse_cells Lyse Cells and Add HTRF Reagents incubate->lyse_cells read_plate Read Plate on HTRF-compatible Reader lyse_cells->read_plate analyze_data Analyze Data: Calculate EC50 and Emax read_plate->analyze_data end End analyze_data->end Tracheal_Relaxation_Workflow start Start dissect Dissect Trachea from Guinea Pig start->dissect mount Mount Tracheal Rings in Organ Bath dissect->mount equilibrate Equilibrate under Tension mount->equilibrate contract Induce Contraction (e.g., with Carbachol) equilibrate->contract add_agonist Add Cumulative Concentrations of Agonist contract->add_agonist record Record Changes in Muscle Tension add_agonist->record analyze Analyze Data: Generate Concentration-Response Curve record->analyze end End analyze->end

References

Comparative Analysis of the Antiproliferative Effects of 5-hydroxyquinolin-2(1H)-one and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiproliferative performance of 5-hydroxyquinolin-2(1H)-one and its derivatives against established chemotherapeutic agents. The following sections detail the cytotoxic activities, underlying mechanisms of action, and comprehensive experimental protocols to support further investigation and validation.

Quantitative Comparison of Antiproliferative Activity

The antiproliferative efficacy of this compound and its analogs has been evaluated across various human cancer cell lines. While specific IC50 values for the parent compound this compound are not extensively reported in publicly available literature, several of its derivatives have demonstrated potent cytotoxic effects. For a comprehensive comparison, this guide includes data on a prominent derivative, (E)-3-((2-(2,4-dinitrophenyl)hydrazono)methyl)-4-hydroxyquinolin-2(1H)-one (referred to as Compound 5a in cited literature), alongside the standard chemotherapeutic agents, Doxorubicin and Cisplatin.

The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, are summarized in the tables below. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and cell density.[1][2]

CompoundCell LineIC50 (µM)
Compound 5a MCF-7 (Breast)0.034[3][4]
Doxorubicin MCF-7 (Breast)0.4 - 8.306[5]
HCT116 (Colon)Not widely reported
A549 (Lung)> 20[1]
HepG2 (Liver)12.18[1]
Cisplatin A549 (Lung)9 - 16.48[6][7]
HepG2 (Liver)Varies significantly[2][8]

Mechanisms of Antiproliferative Action

Quinolinone derivatives exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Induction of Apoptosis: Studies on quinolinone derivatives indicate their ability to trigger the intrinsic and extrinsic apoptotic pathways. For instance, Compound 5a has been shown to induce apoptosis by activating caspase-3, -8, and -9.[4] This activation leads to the cleavage of cellular proteins and ultimately, cell death. Furthermore, this compound was observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, shifting the cellular balance towards apoptosis.[4] The release of cytochrome c from the mitochondria is another key event in the intrinsic apoptotic pathway initiated by some quinolinone derivatives.[4]

Cell Cycle Arrest: In addition to apoptosis, quinolinone derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Flow cytometry analysis of cells treated with Compound 5a revealed a significant arrest in the G0/G1 phase of the cell cycle.[4] Other tetrahydroquinolinone derivatives have been reported to induce cell cycle arrest at the G2/M phase.[9]

Inhibition of Signaling Pathways: The antiproliferative effects of quinolinone derivatives are often linked to their ability to modulate key signaling pathways involved in cancer cell growth and survival. Some derivatives of quinolin-2(1H)-one have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[4] The inhibition of these receptor tyrosine kinases can block downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which are crucial for cancer cell proliferation and survival.

Experimental Protocols

To ensure the reproducibility and validation of the antiproliferative effects of these compounds, detailed methodologies for the most commonly employed assays are provided below.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add SRB solution to each well and incubate at room temperature for 10-30 minutes.

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compound and incubate for the desired period.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm.

Visualizing the Mechanism of Action

To illustrate the molecular pathways involved in the antiproliferative effects of quinolinone derivatives, the following diagrams depict the experimental workflow and the key signaling events leading to apoptosis and cell cycle arrest.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Antiproliferation Assay cell_seeding Seed Cancer Cells in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add Test Compounds (e.g., this compound derivatives) incubation_24h->compound_addition incubation_48_72h Incubate for 48-72h compound_addition->incubation_48_72h assay_choice Perform SRB or MTT Assay incubation_48_72h->assay_choice data_analysis Measure Absorbance & Calculate IC50 assay_choice->data_analysis

Experimental workflow for assessing antiproliferative activity.

signaling_pathway cluster_receptor Receptor Level cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects quinolinone Quinolinone Derivative egfr_her2 EGFR / HER-2 quinolinone->egfr_her2 Inhibition pi3k_akt PI3K/Akt Pathway egfr_her2->pi3k_akt Inhibition bcl2 Bcl-2 (Anti-apoptotic) pi3k_akt->bcl2 Downregulation bax Bax (Pro-apoptotic) pi3k_akt->bax Upregulation cell_cycle Cell Cycle Arrest (G0/G1 or G2/M) pi3k_akt->cell_cycle Induction cytochrome_c Cytochrome c release bax->cytochrome_c caspases Caspase Activation (-9, -8, -3) cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis proliferation Cell Proliferation apoptosis->proliferation Inhibition cell_cycle->proliferation Inhibition

Proposed signaling pathway for quinolinone-induced antiproliferation.

References

Comprehensive Review of 5-hydroxyquinolin-2(1H)-one: Evaluating Off-Target Interactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cross-reactivity profile of 5-hydroxyquinolin-2(1H)-one. This document outlines the methodologies for assessing off-target effects and provides a framework for interpreting selectivity data.

Due to a lack of publicly available cross-reactivity data for this compound, this guide will establish a framework for a comparative analysis. It will detail the necessary experimental protocols and data presentation formats, including a generalized workflow for assessing compound selectivity. This will serve as a template for researchers to utilize when such data becomes available.

Introduction to Cross-Reactivity in Drug Discovery

Cross-reactivity, the interaction of a compound with targets other than its intended primary target, is a critical aspect of drug development. Understanding a compound's selectivity profile is paramount for predicting potential off-target toxicities and identifying opportunities for drug repositioning. The quinolinone scaffold is a common motif in medicinal chemistry, and compounds containing this core structure are known to interact with a variety of biological targets. Therefore, a thorough assessment of the cross-reactivity of this compound is essential for its development as a safe and effective therapeutic agent.

Quantitative Analysis of Off-Target Interactions

A comprehensive cross-reactivity assessment involves screening the compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes. The results of these screens are typically presented as the half-maximal inhibitory concentration (IC50) or the binding affinity (Ki) for each off-target.

Table 1: Illustrative Cross-Reactivity Profile of this compound

Target ClassSpecific TargetAssay TypeIC50 / Ki (µM)Percent Inhibition @ 10 µM
Kinases
Kinase ABiochemicalData Not AvailableData Not Available
Kinase BCellularData Not AvailableData Not Available
GPCRs
Receptor XRadioligand BindingData Not AvailableData Not Available
Receptor YFunctionalData Not AvailableData Not Available
Ion Channels
Channel 1ElectrophysiologyData Not AvailableData Not Available
Channel 2Flux AssayData Not AvailableData Not Available
Other Enzymes
Enzyme ZEnzymatic AssayData Not AvailableData Not Available

This table is a template. No public data is currently available for this compound.

Experimental Protocols for Cross-Reactivity Screening

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are generalized protocols for common screening assays.

3.1. Kinase Profiling

  • Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

  • Methodology: A common method is the in vitro radiometric kinase assay.

    • A panel of recombinant human kinases is utilized.

    • The test compound is serially diluted and incubated with each kinase in the presence of a substrate (e.g., a generic peptide or protein) and [γ-33P]ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

    • The amount of incorporated radiolabel is quantified using a scintillation counter.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

3.2. GPCR Binding Assays

  • Objective: To assess the binding affinity of this compound to a panel of GPCRs.

  • Methodology: Radioligand binding competition assays are frequently employed.

    • Cell membranes expressing the target GPCR are prepared.

    • A fixed concentration of a high-affinity radiolabeled ligand for the target receptor is incubated with the cell membranes.

    • Increasing concentrations of the test compound are added to compete with the radioligand for binding to the receptor.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

3.3. Ion Channel Assays

  • Objective: To evaluate the effect of this compound on the function of various ion channels.

  • Methodology: Automated patch-clamp electrophysiology is the gold standard.

    • Cells stably expressing the ion channel of interest are cultured.

    • Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system.

    • The test compound is applied to the cells at various concentrations.

    • Changes in ion channel currents (e.g., peak current amplitude, activation/inactivation kinetics) are measured.

    • Concentration-response curves are generated to determine IC50 values.

Visualizing the Cross-Reactivity Assessment Workflow

A clear understanding of the experimental workflow is essential for planning and executing cross-reactivity studies. The following diagram illustrates a typical process.

Cross_Reactivity_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation start Define Scope of Screening (e.g., Kinase Panel, GPCR Panel) compound_prep Compound Preparation (this compound) - Purity Check - Stock Solution start->compound_prep assay_dev Assay Development/ Validation start->assay_dev primary_screen Primary Screening (Single High Concentration) compound_prep->primary_screen assay_dev->primary_screen dose_response Dose-Response Studies (for active compounds) primary_screen->dose_response Hits Identified data_analysis Data Analysis - IC50/Ki Calculation - Selectivity Profiling dose_response->data_analysis report Generate Comparison Guide & Report data_analysis->report

A Tale of Two Molecules: Brexpiprazole's Targeted Activity vs. 5-Hydroxyquinolin-2(1H)-one's Untapped Potential

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuropharmacology, the comparison between brexpiprazole, a refined multi-receptor modulator, and 5-hydroxyquinolin-2(1H)-one, a versatile chemical scaffold, is not one of direct functional competition but rather a study in contrasts: a purpose-built therapeutic agent versus a foundational chemical entity with latent biological possibilities. Brexpiprazole is a well-characterized atypical antipsychotic with a defined mechanism of action, while this compound is a member of the quinolinone class of compounds, which has been explored for a wide range of biological activities but lacks a specific, established role in central nervous system (CNS) pharmacology comparable to brexpiprazole.

This guide will objectively present the extensive pharmacological data available for brexpiprazole and contextualize the known biological activities of the broader quinolinone class to which this compound belongs, highlighting the significant disparity in the depth of scientific understanding and intended application of these two molecules.

Brexpiprazole: A Serotonin-Dopamine Activity Modulator

Brexpiprazole is an atypical antipsychotic approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1] Its clinical efficacy is attributed to its specific pharmacological profile as a serotonin-dopamine activity modulator (SDAM).[2] This profile is characterized by partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and potent antagonism at serotonin 5-HT2A receptors.[2][3]

Quantitative Pharmacological Profile of Brexpiprazole

The following tables summarize the in vitro receptor binding affinities and functional activities of brexpiprazole at various human receptors.

Table 1: Brexpiprazole Receptor Binding Affinities

ReceptorBinding Affinity (Ki, nM)
Serotonin 5-HT1A0.12[2]
Serotonin 5-HT2A0.47[2]
Serotonin 5-HT2B1.9[2]
Serotonin 5-HT73.7[2]
Dopamine D20.30[2]
Dopamine D31.1[2]
Adrenergic α1A3.8[2]
Adrenergic α1B0.17[2]
Adrenergic α2C0.59
Histamine H119[3]
Muscarinic M1>1000[3]

Lower Ki values indicate higher binding affinity.

Table 2: Brexpiprazole Functional Activity

ReceptorFunctional Activity
Serotonin 5-HT1APartial Agonist[2][3]
Serotonin 5-HT2AAntagonist[2][3]
Serotonin 5-HT2BAntagonist[2]
Serotonin 5-HT7Antagonist
Dopamine D2Partial Agonist[2][3]
Dopamine D3Partial Agonist
Adrenergic α1AAntagonist
Adrenergic α1BAntagonist
Adrenergic α2CAntagonist
Signaling Pathways of Brexpiprazole

Brexpiprazole's therapeutic effects are mediated through its modulation of key signaling pathways. Its partial agonism at D2 and 5-HT1A receptors, which are coupled to inhibitory G-proteins (Gi/o), leads to a reduction in adenylyl cyclase activity and subsequent decreases in intracellular cyclic AMP (cAMP) levels.[2] As a partial agonist, it can act as a functional antagonist in a hyperdopaminergic state and as a functional agonist in a hypodopaminergic state.[2] Conversely, its antagonism at 5-HT2A receptors, which are coupled to Gq/11 G-proteins, blocks the serotonin-induced activation of phospholipase C (PLC), thereby preventing the release of intracellular calcium.[2]

cluster_d2_5ht1a Dopamine D2 / Serotonin 5-HT1A Receptor Signaling cluster_5ht2a Serotonin 5-HT2A Receptor Signaling Brex_D2_5HT1A Brexpiprazole (Partial Agonist) D2_5HT1A_Receptor D2 / 5-HT1A Receptor Brex_D2_5HT1A->D2_5HT1A_Receptor Binds to Gi_o Gi/o Protein D2_5HT1A_Receptor->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP Production AC->cAMP Reduces Brex_5HT2A Brexpiprazole (Antagonist) Receptor_5HT2A 5-HT2A Receptor Brex_5HT2A->Receptor_5HT2A Blocks Sero Serotonin Sero->Receptor_5HT2A Binds to Gq_11 Gq/11 Protein Receptor_5HT2A->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates Ca_Release Intracellular Ca2+ Release PLC->Ca_Release Stimulates cluster_workflow Radioligand Binding Assay Workflow start Prepare cell membranes expressing receptor of interest step1 Incubate membranes with radioligand and varying concentrations of brexpiprazole start->step1 step2 Separate bound from free radioligand step1->step2 step3 Quantify radioactivity of bound ligand step2->step3 step4 Calculate IC50 and Ki values step3->step4 end Determine Binding Affinity step4->end

References

Efficacy of 5-hydroxyquinolin-2(1H)-one Derivatives in Preclinical In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-hydroxyquinolin-2(1H)-one scaffold is a promising pharmacophore that has garnered significant attention in medicinal chemistry due to its diverse biological activities. While numerous in vitro studies have demonstrated the potential of its derivatives, a comprehensive understanding of their efficacy in living organisms is crucial for their translation into clinical candidates. This guide provides a comparative overview of the in vivo performance of this compound derivatives and closely related analogues in preclinical animal models, focusing on their therapeutic potential in neurodegenerative diseases, cancer, and inflammation. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Comparative In Vivo Efficacy

Due to the limited availability of direct in vivo data for this compound derivatives, this section presents a comparative summary of the efficacy of closely related quinolin-2(1H)-one analogues in various disease models. This data provides valuable insights into the potential in vivo performance of the target compounds.

Neurodegenerative Diseases

Alternative Compound: Quinolin-2-one Derivative (GSK-3β Inhibitor)[1][2]

Animal ModelDisease ModelCompoundDose & RouteKey Findings
MiceScopolamine-induced cognitive impairmentCompound 7cNot SpecifiedAlleviated cognitive impairments

Table 1: In vivo efficacy of a quinolin-2-one derivative in a mouse model of Alzheimer's disease-related cognitive impairment.

Cancer

Alternative Compound: 5-hydroxy-1H-pyrrol-2-(5H)-one derivative (Compound 1d)[3]

Animal ModelCancer TypeCompoundDose & RouteKey Findings
Nude mice xenograftColon Carcinoma (HCT116)Compound 1d50 mg/kg, intraperitonealSignificantly suppressed tumor growth.
Nude mice xenograftLung Carcinoma (H1299)Compound 1d50 mg/kg, intraperitonealSignificantly suppressed tumor growth.

Table 2: In vivo anti-tumor efficacy of a 5-hydroxy-1H-pyrrol-2-(5H)-one derivative in xenograft mouse models.

Alternative Compound: Quinoline-2-thione derivative (KA3D)[4]

Animal ModelCancer TypeCompoundDose & RouteKey Findings
BALB/c nude miceOvarian Cancer (SKOV3)KA3DNot SpecifiedPotent anticancer activity with no apparent toxicity.

Table 3: In vivo anti-tumor efficacy of a quinoline-2-thione derivative in a xenograft mouse model.

Inflammation

Alternative Compound: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD)[5]

Animal ModelInflammation ModelCompoundDose & RouteKey Findings
RatsMethotrexate-induced inflammationNIQBD loaded in soluble starch nanoparticles (StNPs)200 mg/mL (of NIQBD in StNPs), route not specifiedSignificant decrease in inflammatory mediators (IL-1β, NF-κB) and oxidants in lung and liver tissues.

Table 4: In vivo anti-inflammatory efficacy of a quinoline derivative in a rat model of inflammation.

Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments cited in this guide, offering a practical reference for researchers looking to conduct similar studies.

Scopolamine-Induced Cognitive Impairment Model in Mice[1][2]
  • Animal Model: Male Swiss albino mice are commonly used.

  • Induction of Amnesia: Scopolamine hydrobromide (1 mg/kg) is administered intraperitoneally (i.p.) to induce cognitive deficits, mimicking aspects of Alzheimer's disease.

  • Treatment: The test compound (e.g., quinolin-2-one derivative 7c) is administered, typically before the scopolamine injection. The exact dose and timing would be determined by pharmacokinetic studies of the specific compound.

  • Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze or the passive avoidance test.

    • Morris Water Maze: This test evaluates spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. The time taken to find the platform (escape latency) and the time spent in the target quadrant are measured.

    • Passive Avoidance Test: This test assesses learning and memory based on a negative stimulus. Mice learn to avoid a dark compartment where they previously received a mild electric shock. The latency to enter the dark compartment is recorded.

  • Endpoint Analysis: The performance of the treated group is compared to that of the scopolamine-only group and a control group to determine the compound's ability to reverse or prevent cognitive impairment.

Human Tumor Xenograft Model in Nude Mice[3][4]
  • Animal Model: Immunocompromised nude mice (e.g., BALB/c nude) are used to prevent rejection of human tumor cells.

  • Cell Culture: Human cancer cell lines (e.g., HCT116, H1299, SKOV3) are cultured under standard conditions.

  • Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers, and calculated using the formula: Volume = (length × width^2) / 2.

  • Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compound is administered via a specified route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.

  • Efficacy Evaluation: The primary endpoint is the inhibition of tumor growth, which is assessed by comparing the tumor volumes in the treated groups to the control group. Body weight is also monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, tumors may be excised, weighed, and further analyzed by immunohistochemistry or Western blotting to assess biomarkers of drug activity (e.g., apoptosis, proliferation markers).

Methotrexate-Induced Inflammation Model in Rats[5]
  • Animal Model: Wistar rats are often used for this model.

  • Induction of Inflammation: Methotrexate (MTX) is administered to induce inflammation, often in specific organs like the lungs and liver. The dose and frequency of MTX administration need to be optimized to induce a consistent inflammatory response.

  • Treatment: The test compound is administered before, during, or after the MTX challenge, depending on whether the aim is to assess prophylactic or therapeutic effects.

  • Sample Collection: After a specified period, animals are euthanized, and tissues (e.g., lung, liver) and blood samples are collected.

  • Biochemical Analysis: The levels of inflammatory mediators and oxidative stress markers are quantified in the collected samples.

    • Inflammatory Cytokines: IL-1β, TNF-α, and IL-6 levels are measured using ELISA kits.

    • NF-κB Activation: The nuclear translocation of NF-κB can be assessed by Western blotting or immunohistochemistry.

    • Oxidative Stress Markers: Levels of malondialdehyde (MDA), nitric oxide (NO), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) are measured using commercially available kits.

  • Histopathological Examination: Tissue sections are stained with hematoxylin and eosin (H&E) to evaluate the extent of inflammation, tissue damage, and immune cell infiltration.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound derivatives and a general workflow for in vivo efficacy studies.

G cluster_0 Neuroprotection via GSK-3β Inhibition Quinolinone Quinolin-2-one Derivative GSK3b GSK-3β Quinolinone->GSK3b Inhibits Tau Tau Protein GSK3b->Tau Phosphorylates Hyperphosphorylation Tau Hyper- phosphorylation Tau->Hyperphosphorylation NFTs Neurofibrillary Tangles Hyperphosphorylation->NFTs Cognitive_Decline Cognitive Decline NFTs->Cognitive_Decline

Caption: Potential neuroprotective mechanism of quinolin-2-one derivatives through inhibition of GSK-3β.

G cluster_1 Anticancer Activity via Receptor Tyrosine Kinase Inhibition Quinolinone Quinolin-2-one Derivative EGFR_HER2 EGFR/HER-2 Quinolinone->EGFR_HER2 Inhibits PI3K_Akt PI3K/Akt Pathway EGFR_HER2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR_HER2->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: Putative anticancer mechanism of quinolin-2-one derivatives by targeting EGFR/HER-2 signaling.[6]

Caption: Proposed anti-inflammatory mechanism of quinoline derivatives through inhibition of the NF-κB signaling pathway.[5]

G cluster_4 In Vivo Efficacy Study Workflow Model Disease Model Selection & Induction Treatment Compound Administration Model->Treatment Monitoring Monitoring (e.g., Tumor size, Behavior) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Biomarkers, Histopathology) Monitoring->Endpoint Data Data Analysis & Interpretation Endpoint->Data

Caption: Generalized workflow for conducting in vivo efficacy studies of novel therapeutic compounds.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Hydroxyquinolin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of 5-hydroxyquinolin-2(1H)-one analogs, with a primary focus on their potent β2-adrenoceptor agonistic activity. Additionally, the anticancer and antioxidant potential of the broader quinolin-2(1H)-one scaffold is explored. The information is presented through structured data tables, detailed experimental protocols, and visualizations to facilitate understanding and further research in the development of novel therapeutics.

Performance Comparison of this compound Analogs

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the quinolinone core and associated side chains. The following tables summarize the quantitative data for key biological activities.

β2-Adrenoceptor Agonistic Activity

The 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one scaffold is a cornerstone for potent and selective β2-adrenoceptor agonists. Modifications to the N-substituent on the aminoethyl side chain have a profound impact on potency and selectivity.

Compound IDCore StructureModification (N-Substituent)EC50 (pM)β2/β1-SelectivityReference
(R)-18c 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one(R)-5,6-diethyl-2,3-dihydro-1H-inden-2-yl21High[1]
9g 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one4-methoxy-phenyl36High[1]
B05 8-hydroxyquinolin-2(1H)-one analogNot specified in abstract< 20Selective[2]
C08 8-hydroxyquinolin-2(1H)-one analogNot specified in abstract< 20Selective[2]
Anticancer Activity

While specific data for this compound analogs is limited in the reviewed literature, related 8-hydroxyquinoline and quinolinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

Compound IDCore StructureCancer Cell LineIC50 (µM)Reference
YLN1 8-hydroxyquinoline platinum(II) derivativeMDA-MB-231 (Breast)5.49 ± 0.14[3]
YLN2 8-hydroxyquinoline platinum(II) derivativeMDA-MB-231 (Breast)7.09 ± 0.24[3]
Quinoline-Chalcone Derivative 12e Quinoline-Chalcone HybridMGC-803 (Gastric)1.38[4]
Quinoline-Chalcone Derivative 12e Quinoline-Chalcone HybridHCT-116 (Colon)5.34[4]
Quinoline-Chalcone Derivative 12e Quinoline-Chalcone HybridMCF-7 (Breast)5.21[4]
Antioxidant Activity

The antioxidant capacity of quinolinone derivatives is often evaluated using the DPPH radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Compound ClassAssayIC50Reference
C-arylcalix[5]resorcinarene derivativesDPPH Radical ScavengingVaries (compound dependent)[6]
Anogeissus leiocarpus extractDPPH Radical Scavenging104.74 µg/mL[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

β2-Adrenoceptor Functional Assay (cAMP Accumulation Assay)

This protocol is based on a cellular assay to measure the accumulation of cyclic adenosine monophosphate (cAMP) in response to β2-adrenoceptor stimulation.

1. Cell Culture and Plating:

  • Human embryonic kidney 293 (HEK293) cells stably expressing the human β2-adrenoceptor are cultured in a suitable medium (e.g., DMEM with 10% FBS).[1]

  • Cells are seeded into 96-well plates at an appropriate density and incubated overnight to allow for cell attachment.

2. Compound Preparation and Stimulation:

  • Test compounds are serially diluted to the desired concentrations in an appropriate assay buffer.

  • The cell culture medium is removed, and the cells are washed with a pre-warmed buffer.

  • The diluted compounds are added to the cells and incubated for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production.

3. cAMP Detection:

  • Following stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, LANCE, or ELISA-based kits).

  • The assay typically involves a labeled cAMP tracer that competes with the cell-produced cAMP for binding to a specific antibody.

  • The signal generated is inversely proportional to the amount of cAMP produced by the cells.

4. Data Analysis:

  • The raw data is converted to cAMP concentrations using a standard curve.

  • Dose-response curves are generated by plotting the cAMP concentration against the log of the compound concentration.

  • The EC50 values are calculated from the dose-response curves using non-linear regression analysis.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Seeding:

  • Cancer cell lines are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.[8]

2. Compound Treatment:

  • The test compounds are dissolved in DMSO and then diluted in the culture medium to various concentrations.

  • The cells are treated with the compounds for a specified period, typically 24 to 72 hours.[8]

3. MTT Incubation:

  • After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • The plates are incubated for 3-4 hours to allow the mitochondrial dehydrogenases in viable cells to convert the yellow MTT to purple formazan crystals.[9]

4. Formazan Solubilization and Measurement:

  • The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[9]

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[10]

5. Data Analysis:

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[8]

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger.

1. Reagent Preparation:

  • A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • The test compounds are prepared at various concentrations in a suitable solvent.

2. Reaction Mixture:

  • The test compound solution is mixed with the DPPH solution in a 96-well plate or cuvettes.

  • The reaction is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

3. Absorbance Measurement:

  • The absorbance of the reaction mixture is measured at approximately 517 nm using a spectrophotometer.[6]

  • The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant.

4. Data Analysis:

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.[7]

Visualizations

β2-Adrenergic Receptor Signaling Pathway

The activation of the β2-adrenergic receptor by an agonist, such as a this compound analog, initiates a Gs protein-mediated signaling cascade leading to the production of cAMP.

Gprotein_pathway cluster_membrane Cell Membrane receptor β2-Adrenergic Receptor g_protein Gs Protein (αβγ) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase α-subunit activates camp cAMP adenylyl_cyclase->camp Converts agonist This compound Analog (Agonist) agonist->receptor Binds atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Bronchodilation) pka->response Phosphorylates targets

Caption: β2-Adrenergic Receptor Signaling Cascade.

Experimental Workflow for β2-Agonist Screening

The following diagram illustrates a typical workflow for screening and characterizing novel this compound analogs for their β2-adrenoceptor agonistic activity.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_lead_optimization Lead Optimization synthesis Synthesis of this compound Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screen Primary Screening: cAMP Assay in β2-AR expressing cells characterization->primary_screen dose_response Dose-Response & EC50 Determination primary_screen->dose_response selectivity_assay Selectivity Assay (vs. β1-AR) dose_response->selectivity_assay sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity_assay->sar_analysis hit_to_lead Hit-to-Lead Optimization sar_analysis->hit_to_lead hit_to_lead->synthesis Iterative Design

Caption: Workflow for β2-Agonist Discovery.

Structure-Activity Relationship Logic

This diagram outlines the key structural modifications on the 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one scaffold and their impact on β2-adrenoceptor agonist activity.

SAR_logic scaffold 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one Core substituents N-Substituent on Aminoethyl Chain Quinolinone Ring Substituents scaffold:f0->substituents:n Modification Point scaffold:f0->substituents:q Modification Point activity Potency (EC50) Selectivity (β2 vs. β1) substituents:n->activity:p Large, lipophilic groups increase substituents:n->activity:s Bulky groups enhance substituents:q->activity:p Hydroxyl at C8 is crucial

Caption: Key SAR Insights for β2-Agonists.

References

Benchmarking 5-hydroxyquinolin-2(1H)-one Derivatives Against Standard of Care β2-Adrenoceptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of novel 5-hydroxyquinolin-2(1H)-one derivatives with established standard of care β2-adrenoceptor agonists used in the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). The data presented herein is based on preclinical findings and aims to offer an objective evaluation of the potency, efficacy, and duration of action of these emerging compounds relative to current therapies.

Introduction

β2-adrenoceptor agonists are the cornerstone of bronchodilator therapy. They are broadly classified into short-acting β2-agonists (SABAs) for rapid symptom relief and long-acting β2-agonists (LABAs) for maintenance therapy. Recently, derivatives of this compound have emerged as a promising new class of potent and selective β2-adrenoceptor agonists. This guide summarizes the available preclinical data for these novel compounds and benchmarks them against widely used SABAs (Salbutamol) and LABAs (Formoterol and Salmeterol).

Data Presentation

The following tables summarize the in vitro potency and bronchodilator effects of this compound derivatives in comparison to standard of care drugs.

Table 1: In Vitro Potency of β2-Adrenoceptor Agonists in cAMP Accumulation Assays

CompoundCell LinePotency (EC50)Selectivity (β2 vs β1)Reference
This compound Derivatives
Compound 9gHEK29336 pMHigh[1][2]
(R)-18cHEK29321 pMHigh[1][2]
Standard of Care (SABA)
SalbutamolHuman Airway Smooth Muscle Cells0.6 µM-[3]
Standard of Care (LABA)
FormoterolCHO-β2 Cells- (pEC50: 9.61)-[4][5]
SalmeterolHuman Airway Smooth Muscle Cells1.2 nM-[3]

Note: EC50 (half-maximal effective concentration) is a measure of potency; a lower value indicates higher potency. pEC50 is the negative logarithm of the EC50.

Table 2: Onset and Duration of Bronchodilator Action in Isolated Guinea Pig Trachea

CompoundOnset of ActionDuration of ActionReference
This compound Derivatives
Compound 9gRapid, similar to IsoprenalineProlonged, equivalent to Salmeterol
(R)-18cRapid, similar to IsoprenalineProlonged, equivalent to Salmeterol[2]
Standard of Care (SABA)
SalbutamolRapid (within 5-20 minutes)4-6 hours[6]
Standard of Care (LABA)
FormoterolRapid (within 2-3 minutes)≥ 12 hours[7]
SalmeterolSlower than Formoterol (10-20 minutes)≥ 12 hours[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. cAMP Accumulation Assay

This assay quantifies the ability of a compound to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the β2-adrenoceptor signaling pathway.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.[8]

  • Assay Procedure:

    • Cells are seeded in 96-well plates and grown to 80-90% confluency.

    • The growth medium is removed, and cells are washed with a buffer (e.g., HBSS).

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent cAMP degradation.

    • Varying concentrations of the test compound (this compound derivatives or standard drugs) are added to the wells.

    • The plates are incubated at 37°C for a specified time (e.g., 30 minutes).

    • The reaction is stopped, and the cells are lysed.

  • Detection: Intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: The data is plotted as a concentration-response curve, and the EC50 value is calculated using non-linear regression.

2. Isolated Guinea Pig Trachea Relaxation Assay

This ex vivo assay assesses the bronchodilator effect of a compound on airway smooth muscle.

  • Tissue Preparation:

    • Male Dunkin-Hartley guinea pigs are euthanized.

    • The trachea is excised and placed in cold Krebs-Henseleit solution.

    • The trachea is cleaned of connective tissue and cut into rings.[9]

  • Experimental Setup:

    • Tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.[10]

    • The tension of the rings is recorded using an isometric force transducer.

    • The tissues are allowed to equilibrate under a resting tension of 1 g for at least 60 minutes.

  • Assay Procedure:

    • The tracheal rings are pre-contracted with an agent like histamine or carbachol to induce a stable muscle tone.

    • Cumulative concentrations of the test compound are added to the organ bath.

    • The relaxation of the tracheal muscle is recorded.

  • Data Analysis: The relaxant effect is expressed as a percentage of the pre-contraction. The onset of action is observed as the time to initial relaxation, and the duration of action is monitored over an extended period after drug washout.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta2_agonist β2-Agonist (e.g., this compound) beta2_receptor β2-Adrenergic Receptor beta2_agonist->beta2_receptor g_protein Gs Protein beta2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates atp ATP adenylyl_cyclase->atp camp cAMP atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates relaxation Smooth Muscle Relaxation pka->relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway

G start Start cell_culture Culture HEK293 cells in 96-well plates start->cell_culture wash_cells Wash cells with buffer cell_culture->wash_cells add_pde_inhibitor Add phosphodiesterase inhibitor (e.g., IBMX) wash_cells->add_pde_inhibitor add_agonist Add varying concentrations of β2-agonist add_pde_inhibitor->add_agonist incubate Incubate at 37°C add_agonist->incubate lyse_cells Lyse cells incubate->lyse_cells measure_camp Measure intracellular cAMP (e.g., HTRF, ELISA) lyse_cells->measure_camp analyze_data Analyze data and calculate EC50 measure_camp->analyze_data end End analyze_data->end

Caption: Experimental Workflow for cAMP Accumulation Assay

G start Start prepare_trachea Isolate and prepare guinea pig tracheal rings start->prepare_trachea mount_tissue Mount tracheal rings in organ baths prepare_trachea->mount_tissue equilibrate Equilibrate under resting tension mount_tissue->equilibrate pre_contract Pre-contract with Histamine or Carbachol equilibrate->pre_contract add_agonist Add cumulative concentrations of β2-agonist pre_contract->add_agonist record_relaxation Record muscle relaxation add_agonist->record_relaxation analyze_data Analyze onset and duration of action record_relaxation->analyze_data end End analyze_data->end

Caption: Experimental Workflow for Guinea Pig Trachea Relaxation Assay

References

A Comparative Analysis of 5-hydroxyquinolin-2(1H)-one: In Vitro and In Vivo Activity Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the in vitro and in vivo activities of 5-hydroxyquinolin-2(1H)-one and its analogs, with a focus on their anti-inflammatory and cytotoxic effects. While direct in vitro-in vivo correlation (IVIVC) studies on the parent compound are limited in publicly available literature, this guide synthesizes existing data to provide a comprehensive overview for researchers.

In Vitro Activity of this compound and Its Analogs

The in vitro activity of this compound and its derivatives has been evaluated across various assays, primarily assessing their anti-inflammatory and cytotoxic potential.

Anti-inflammatory Activity:

Derivatives of this compound have shown promising anti-inflammatory effects. For instance, certain analogs have been found to inhibit the production of pro-inflammatory mediators. The underlying mechanism is often attributed to the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[1][2]

Cytotoxic Activity:

Table 1: Summary of In Vitro Activity Data for this compound Analogs

Compound/AnalogAssay TypeCell LineEndpointResultReference
7-hydroxy-6-methoxyquinolin-2(1H)-oneAnti-inflammatoryRAW 264.7 macrophagesNO, TNF-α, IL-6, IL-1β productionSuppression of pro-inflammatory mediators[4]
8-aminoquinoline glycoconjugatesCytotoxicity (MTT assay)HCT 116, MCF-7IC5043.4 ± 2.4 µM to 117.5 ± 5.0 µM[3]
Pyrazino[1,2-b]isoquinoline-4-onesCytotoxicityHT-29IC501.95 x 10⁻⁷ M[5]
IsonicotinatesAnti-inflammatory (ROS inhibition)Human blood cellsIC501.42 ± 0.1 µg/mL[6]

In Vivo Activity of this compound and Its Analogs

In vivo studies, primarily in rodent models, have been conducted to evaluate the therapeutic potential of this compound derivatives, particularly for their anti-inflammatory effects.

Anti-inflammatory Models:

The carrageenan-induced paw edema model in rats is a standard and widely used assay to screen for acute anti-inflammatory activity.[7][8][9][10] In this model, the administration of quinolinone derivatives has been shown to reduce paw swelling, indicating their anti-inflammatory potential in a living system. For example, a study on 5-hydroxyconiferaldehyde, a structurally related compound, demonstrated a significant reduction in paw volume and thickness in a dose-dependent manner when administered intraperitoneally.[1][2]

Table 2: Summary of In Vivo Anti-inflammatory Activity Data for Related Compounds

CompoundAnimal ModelDosingEndpointResultReference
Ellagic AcidCarrageenan-induced paw edema in rats1, 3, 10, 30 mg/kg (i.p.)Paw volumeDose-dependent reduction in edema[7]
5-hydroxyconiferaldehydeCarrageenan-induced paw edema in rats10, 30 mg/kg (i.p.)Paw volume and thicknessSignificant reduction in inflammation[1][2]
Indoline-based 5-LOX/sEH dual inhibitorsZymosan-induced peritonitis in mice-Inflammatory cell infiltrationRemarkable anti-inflammatory efficacy[1]

Correlation of In Vitro and In Vivo Activity

Establishing a direct and quantitative in vitro-in vivo correlation (IVIVC) for this compound is challenging due to the limited availability of comprehensive and directly comparable data for the parent compound. However, a qualitative correlation can be inferred from the collective findings for its derivatives.

The in vitro inhibition of inflammatory pathways, such as NF-κB and MAPK, by quinolinone derivatives provides a mechanistic basis for their observed in vivo anti-inflammatory effects. The suppression of pro-inflammatory mediators in cell-based assays translates to a reduction in inflammatory responses in animal models. Similarly, the in vitro cytotoxicity of these compounds against cancer cell lines suggests their potential for in vivo anti-tumor activity, although more extensive in vivo studies are required to confirm this.

Experimental Protocols

1. In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12][13][14]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

2. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the acute anti-inflammatory activity of a compound.[7][8][9][10]

  • Animal Model: Male Wistar rats (150-200 g) are typically used.

  • Compound Administration: The test compound is administered (e.g., intraperitoneally or orally) at various doses 30-60 minutes before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group compared to the control group that received only the vehicle and carrageenan.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NF_kB_Signaling_Pathway NF-κB Signaling Pathway in Inflammation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation Ub_Proteasome Ubiquitin-Proteasome System IkB->Ub_Proteasome Degradation NF_kB NF-κB (p50/p65) NF_kB_active NF-κB (Active) NF_kB->NF_kB_active IkB_NF_kB IκB-NF-κB Complex (Inactive) IkB_NF_kB->NF_kB Release DNA DNA NF_kB_active->DNA Binds to κB sites Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription IkBNF_kB IkBNF_kB IkBNF_kB->IkB_NF_kB

Caption: Canonical NF-κB signaling pathway activation.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following workflow outlines the general steps for screening compounds for anti-inflammatory activity in vitro.

in_vitro_workflow In Vitro Anti-inflammatory Screening Workflow Start Start Cell_Culture Culture Macrophages (e.g., RAW 264.7) Start->Cell_Culture Compound_Treatment Treat cells with This compound analogs Cell_Culture->Compound_Treatment Inflammatory_Stimulation Stimulate with LPS Compound_Treatment->Inflammatory_Stimulation Incubation Incubate for a defined period Inflammatory_Stimulation->Incubation Supernatant_Collection Collect cell supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse remaining cells Incubation->Cell_Lysis NO_Assay Measure Nitric Oxide (Griess Assay) Supernatant_Collection->NO_Assay Cytokine_Assay Measure Cytokines (ELISA) Supernatant_Collection->Cytokine_Assay Western_Blot Western Blot for NF-κB, MAPK proteins Cell_Lysis->Western_Blot Data_Analysis Analyze and Compare Data NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro anti-inflammatory screening.

References

Comparative analysis of 5-hydroxyquinolin-2(1H)-one synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the quinolinone scaffold is a cornerstone of many therapeutic agents. Among its derivatives, 5-hydroxyquinolin-2(1H)-one is a key intermediate and a molecule of significant interest. This guide provides a comparative analysis of two distinct synthetic routes for its preparation: catalytic dehydrogenation of a hexahydroquinoline-2,5-dione precursor and a classical Skraup-Doebner-von Miller reaction. The comparison focuses on key performance metrics such as reaction yield, duration, and conditions, supported by detailed experimental protocols.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Catalytic DehydrogenationRoute 2: Skraup-Doebner-von Miller Reaction
Starting Material 1,2,5,6,7,8-Hexahydroquinoline-2,5-dione3-Aminophenol, Glycerol
Key Reagents Palladium on activated charcoal (Pd/C)Sulfuric acid, Oxidizing agent (e.g., nitrobenzene)
Solvent DecalinSulfuric acid (also acts as solvent)
Temperature Heating (Reflux)Elevated temperatures
Reaction Time 144 hoursShorter (typically a few hours)
Reported Yield 100%[1]Moderate to good (variable)
Key Advantages Excellent yieldReadily available starting materials, shorter reaction time
Key Disadvantages Very long reaction timePotentially hazardous (exothermic), use of strong acids and oxidizing agents, lower yield

Route 1: Catalytic Dehydrogenation

This modern approach utilizes a catalytic dehydrogenation process to achieve a high yield of the target molecule. The synthesis starts from 1,2,5,6,7,8-hexahydroquinoline-2,5-dione and employs a palladium on activated charcoal catalyst.

Experimental Protocol

A solution of 1,2,5,6,7,8-hexahydroquinoline-2,5-dione in decalin is treated with palladium on activated charcoal (10% w/w). The reaction mixture is heated under reflux for an extended period of 144 hours.[1] Following the completion of the reaction, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield this compound.

Figure 1. Catalytic Dehydrogenation Workflow.

Route 2: Skraup-Doebner-von Miller Reaction

This classical method provides a more direct, albeit potentially lower-yielding, route to the quinoline core. The reaction involves the condensation of 3-aminophenol with glycerol in the presence of a strong acid and an oxidizing agent. The α,β-unsaturated aldehyde, acrolein, is generated in situ from glycerol and sulfuric acid.

Experimental Protocol

To a mixture of 3-aminophenol and glycerol, concentrated sulfuric acid is carefully added. An oxidizing agent, such as nitrobenzene or arsenic acid, is then introduced. The mixture is heated, often cautiously, to initiate the reaction. The reaction is known to be exothermic and requires careful temperature control. Upon completion, the reaction mixture is cooled and poured onto ice, followed by neutralization to precipitate the crude product. Purification is typically achieved through recrystallization.

G cluster_reactants Reactants cluster_reagents Reagents cluster_intermediate In-situ Intermediate cluster_product Product 3_Aminophenol 3-Aminophenol 5_hydroxyquinolin_2_1H_one This compound 3_Aminophenol->5_hydroxyquinolin_2_1H_one Condensation & Cyclization Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration H2SO4 Sulfuric Acid Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene)

Figure 2. Skraup-Doebner-von Miller Reaction Pathway.

Conclusion

The choice of synthesis route for this compound will largely depend on the specific requirements of the researcher or organization. The catalytic dehydrogenation route offers an exceptionally high yield, making it attractive for maximizing product output from a given amount of precursor. However, the prolonged reaction time of 144 hours presents a significant drawback in terms of process efficiency and energy consumption.

Conversely, the Skraup-Doebner-von Miller reaction provides a much faster synthesis. The use of readily available and inexpensive starting materials is another advantage. However, this method is often associated with moderate yields and potential safety hazards due to its exothermic nature and the use of corrosive and strong oxidizing agents. Careful optimization and control of reaction conditions are crucial for a successful and safe outcome.

For applications where yield is the paramount consideration and time is less critical, the catalytic dehydrogenation method is superior. For situations requiring a rapid synthesis from basic building blocks, and where a moderate yield is acceptable, the Sk-Doebner-von Miller reaction remains a viable and historically significant option. Further process development to reduce the reaction time of the catalytic method or to improve the yield and safety of the classical approach would be valuable contributions to the field.

References

Safety Operating Guide

Proper Disposal of 5-hydroxyquinolin-2(1H)-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 5-hydroxyquinolin-2(1H)-one is paramount in a laboratory setting. This guide provides detailed procedures for the safe handling and disposal of this compound, aligning with standard laboratory safety protocols and environmental regulations.

This compound is a chemical compound that requires careful management due to its potential health hazards. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Adherence to proper disposal protocols is crucial to mitigate these risks and ensure a safe laboratory environment.

Hazard Summary & Physical Properties

A clear understanding of the compound's hazards and properties is the first step in safe handling and disposal.

PropertyValue
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Appearance Off-White Solid
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Experimental Protocol: Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound and contaminated materials.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a fully buttoned lab coat.

  • Use chemical-resistant gloves (nitrile or neoprene).

  • Wear safety glasses or goggles.

  • If handling large quantities or if there is a risk of dust generation, use a respiratory mask.

2. Waste Segregation:

  • Solid Waste:

    • Collect un-used or waste this compound powder in its original container if possible, or in a clearly labeled, sealed, and compatible waste container.

    • Contaminated materials such as weighing paper, gloves, and pipette tips should be collected in a dedicated, sealed plastic bag or container labeled as "Hazardous Chemical Waste: this compound."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

3. Waste Container Labeling:

  • All waste containers must be labeled with a "Hazardous Waste" tag.

  • The label must include:

    • The full chemical name: "this compound"

    • The concentration (if in solution).

    • The associated hazards (e.g., "Harmful," "Irritant").

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory supervisor.

4. Storage:

  • Store waste containers in a designated, well-ventilated satellite accumulation area.

  • Ensure the storage area is away from incompatible materials.

  • Keep containers securely sealed to prevent spills or leaks.

5. Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the key decision points and procedural flow.

start Start: Disposal of This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Step 2: Assess Waste Form ppe->assess_form solid_waste Solid Waste (Powder, Contaminated Items) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_form->liquid_waste Liquid collect_solid Step 3a: Collect in a Labeled, Sealed Solid Waste Container solid_waste->collect_solid collect_liquid Step 3b: Collect in a Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid storage Step 4: Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage disposal Step 5: Arrange for EHS Pickup for Approved Disposal storage->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the disposal of this compound.

Caption: Key stages of this compound waste management.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-hydroxyquinolin-2(1H)-one
Reactant of Route 2
5-hydroxyquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.